2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCWFYCMZBNCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360613 | |
| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162651-09-4 | |
| Record name | 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162651-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical principles for the modification of thiazole derivatives, ensuring a high probability of success in a laboratory setting. This document outlines the synthetic strategy, a detailed experimental protocol, and expected outcomes.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The N-alkylation of this scaffold allows for the exploration of structure-activity relationships, making compounds like this compound valuable targets for synthesis. This guide details a reliable and efficient two-step synthesis beginning with the commercially available ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. The proposed methodology involves a reductive amination followed by ester hydrolysis.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two primary steps from ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate:
-
Reductive Amination: The initial step involves the N-ethylation of the starting material via a reductive amination reaction with acetaldehyde. This method is highly selective for the exocyclic amino group, minimizing the formation of byproducts from alkylation of the endocyclic nitrogen. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
-
Ester Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | Solid | 162-165 |
| This compound | C₇H₁₀N₂O₂S | 186.23 | Solid | Not available |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate
This procedure is based on a general method for reductive amination of 2-aminothiazoles.
-
Reaction Setup: To a solution of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask, add acetaldehyde (1.5 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Isolation of Product: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependencies of the synthetic steps.
Caption: Logical flow of the synthesis process.
Conclusion
This technical guide provides a robust and detailed methodology for the synthesis of this compound. The proposed route, utilizing a selective reductive amination followed by a standard ester hydrolysis, is expected to be high-yielding and scalable. This document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient production of this and related thiazole derivatives for further investigation.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document provides a comprehensive overview of the known and predicted physicochemical properties of this specific compound, a plausible synthetic route, and a discussion of the general biological activities associated with this class of molecules.
Core Physicochemical Properties
General Information
| Property | Value | Source |
| CAS Number | 162651-09-4 | |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Physical Form | Solid | |
| Canonical SMILES | CCNc1nc(C)c(s1)C(=O)O | |
| InChI | InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| InChIKey | IKCWFYCMZBNCKA-UHFFFAOYSA-N |
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following table summarizes key physicochemical properties predicted by computational models. These values are estimates and should be used as a guide for experimental design.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the related compound 4-methylthiazole-5-carboxylic acid is 287 °C (dec.).[3] |
| Boiling Point | Not available | Data for the related compound 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is not available.[4] |
| Aqueous Solubility | Low | Predicted based on the presence of both hydrophobic (ethyl, methyl, thiazole ring) and hydrophilic (carboxylic acid, amino) groups. |
| pKa | ~4-5 (acidic), ~2-3 (basic) | The carboxylic acid group is expected to have a pKa in the typical range for carboxylic acids. The thiazole ring nitrogens and the exocyclic amino group contribute to the basic pKa. |
| LogP | ~1.5 - 2.5 | The octanol-water partition coefficient suggests moderate lipophilicity. |
Experimental Protocols
Synthesis of this compound
A plausible and widely used method for the synthesis of the thiazole core of the target molecule is the Hantzsch thiazole synthesis .[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely starting materials would be ethyl 2-chloroacetoacetate and N-ethylthiourea, followed by hydrolysis of the resulting ester.
General Experimental Protocol (adapted from Hantzsch Thiazole Synthesis):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylthiourea and a suitable solvent (e.g., ethanol, methanol, or a mixture of tetrahydrofuran and water).[7]
-
Addition of α-Haloketone: Slowly add a stoichiometric equivalent of ethyl 2-chloroacetoacetate to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Ester Hydrolysis: The resulting ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.
-
Purification: The final product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of the target compound.
Biological Activity and Signaling Pathways
Specific biological activity data or identified signaling pathways for this compound are not available in the current scientific literature. However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of biological activities.
Derivatives of 2-aminothiazole have been reported to possess:
-
Antimicrobial activity: Including antibacterial and antifungal properties.[1]
-
Anticancer activity: Some derivatives have shown antiproliferative effects on various cancer cell lines.[8]
-
Anti-inflammatory activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties.[9]
The biological activity of these compounds is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, the structure-activity relationship (SAR) studies on related compounds suggest that modifications at the 2-amino and 5-carboxy positions can significantly influence their therapeutic potential.[8][9]
Due to the absence of specific data for the target compound, a signaling pathway diagram cannot be provided. Research into the specific biological targets and mechanisms of action for this compound is required to elucidate its potential therapeutic applications.
Caption: Structure-Activity Relationship (SAR) logic for thiazole derivatives.
Conclusion
This compound is a compound of interest within the broader family of biologically active thiazole derivatives. While specific experimental data on its physicochemical properties and biological activity are scarce, this guide provides a foundational understanding based on available information and computational predictions. The outlined synthetic methodology, based on the well-established Hantzsch thiazole synthesis, offers a reliable route for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential as a lead for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scribd.com [scribd.com]
- 6. synarchive.com [synarchive.com]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide on 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a member of the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols for its precursor, and an exploration of the potential biological activities based on related structures. While specific experimental data for this compound is limited in publicly available literature, this guide aims to serve as a valuable resource for researchers by consolidating existing knowledge and outlining potential avenues for future investigation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This information has been compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 162651-09-4 | |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | O=C(O)C1=C(C)N=C(NCC)S1 | |
| InChI | 1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| InChIKey | IKCWFYCMZBNCKA-UHFFFAOYSA-N |
Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor Synthesis)
The following protocol is adapted from a patented method and represents a common approach for synthesizing the 2-aminothiazole core structure.
Materials:
-
Ethanol
-
Ethyl acetoacetate
-
Thiourea
-
Sodium carbonate
-
Ethyl 2-chloroacetoacetate
-
Sodium hydroxide solution
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure: [1]
-
Prepare a solution of ethyl acetoacetate in ethanol with a mass fraction of 10-35%.
-
To this solution, add thiourea and a catalytic amount of sodium carbonate (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate to be used in the next step is 0.01-0.1).
-
Heat the mixture to 40-55 °C.
-
Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.
-
Distill off a portion of the solvent and then cool the reaction mixture to room temperature to allow for filtration of any solids.
-
Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution while stirring.
-
The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate.
-
Collect the solid by filtration and dry under vacuum.
Proposed N-Ethylation and Ester Hydrolysis
N-Ethylation (General Procedure): The N-ethylation of the primary amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate could be achieved using a suitable ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or acetonitrile). The reaction would likely require heating to proceed at a reasonable rate.
Ester Hydrolysis (General Procedure): The final step would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can typically be accomplished by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol or methanol, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data available for this compound, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potential anticancer agents. For example, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib and showed high antiproliferative potency on human K563 leukemia cells.[2][3]
Antimicrobial Activity: The 2-aminothiazole scaffold is a key component in several antimicrobial drugs. Novel thiazole-based chalcones synthesized from a derivative of the target compound, 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone, have demonstrated promising antimicrobial properties.[4]
Anti-inflammatory Activity: The anti-inflammatory potential of 2-aminothiazole derivatives has also been reported in the literature.
The mechanism of action for these biological activities is diverse and dependent on the specific substitutions on the thiazole ring. For anticancer activity, inhibition of various kinases is a common mechanism. The antimicrobial activity can stem from the inhibition of essential bacterial enzymes or disruption of the cell wall.
Caption: A general workflow for the biological evaluation of the target compound.
Future Research Directions
Given the limited specific data on this compound, several avenues for future research are apparent:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis of the title compound should be developed and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
Comprehensive Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify its potential therapeutic applications, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethylamino group, the methyl group at position 4, and the carboxylic acid at position 5 would provide valuable insights into the SAR.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved would be crucial for its development as a potential therapeutic agent.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific data on this molecule is currently lacking, this guide provides a framework for its synthesis and biological evaluation based on the extensive research conducted on related 2-aminothiazole derivatives. Further investigation into this compound is warranted to explore its potential as a novel therapeutic agent.
References
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dmed.org.ua [library.dmed.org.ua]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Thiazole Derivatives
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the methodologies for elucidating the structure of novel thiazole derivatives. This whitepaper provides in-depth experimental protocols, structured data presentation, and visual workflows to streamline the process of characterizing these pharmaceutically significant compounds.
Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise determination of their molecular structure is a critical and indispensable step in the drug discovery and development pipeline, as it dictates their physicochemical properties and biological function. This guide outlines the key analytical techniques and experimental workflows for the unambiguous structure elucidation of novel thiazole derivatives.
Core Analytical Techniques for Structural Characterization
The structural elucidation of newly synthesized thiazole derivatives relies on a combination of powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are employed to provide a comprehensive understanding of the molecular framework.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the constitution of a molecule in solution.[4] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to establish through-bond connectivity.
Key NMR Experiments:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[5][6][7] Fragmentation patterns observed in the mass spectrum can offer additional structural clues.[8][9]
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for structure determination as it provides a definitive three-dimensional model of the molecule in the solid state.[4] This technique yields precise information on bond lengths, bond angles, and absolute stereochemistry, confirming the connectivity and conformation established by NMR and MS.[10][11][12]
Experimental Workflow for Structure Elucidation
The process of elucidating the structure of a novel thiazole derivative typically follows a logical progression of experiments.
Data Presentation: Spectroscopic and Crystallographic Data
For clarity and comparative purposes, all quantitative data should be summarized in structured tables. Below are examples of how to present NMR and X-ray crystallographic data for a hypothetical novel thiazole derivative.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |
| 2 | 168.5 | - |
| 4 | 148.7 | - |
| 5 | 109.1 | 7.20 (s, 1H) |
| C=O | 164.8 | - |
| NH | - | 10.19 (bs, 1H) |
| Phenyl-C1' | 133.0 | - |
| Phenyl-C2'/C6' | 129.0 | 7.90 (m, 2H) |
| Phenyl-C3'/C5' | 128.0 | 7.56-7.66 (m, 2H) |
| Phenyl-C4' | 131.8 | 7.44-7.49 (m, 1H) |
| Chloro-Phenyl-C1'' | 135.9 | - |
| Chloro-Phenyl-C2'' | 124.1 | 7.77 (t, J = 1.8 Hz, 1H) |
| Chloro-Phenyl-C3'' | 134.7 | - |
| Chloro-Phenyl-C4'' | 126.2 | 7.26-7.32 (m, 2H) |
| Chloro-Phenyl-C5'' | 130.0 | - |
| Chloro-Phenyl-C6'' | 127.4 | - |
| Data is hypothetical and based on similar structures reported in the literature.[13] |
Table 2: X-ray Crystallographic Data
| Parameter | Value |
| Empirical formula | C₁₂H₁₂N₄OS₂ |
| Formula weight | 292.38 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.486 |
| R-factor (%) | 4.5 |
| Data is representative and based on similar structures reported in the literature.[1][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful structure elucidation.
General Procedure for NMR Spectroscopy
A sample of the purified thiazole derivative (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer. All chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
General Procedure for High-Resolution Mass Spectrometry (HRMS)
HRMS data is acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or through an LC system. The data is processed to determine the accurate mass and elemental composition.
General Procedure for Single-Crystal X-ray Crystallography
Single crystals of the thiazole derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.
Signaling Pathways of Thiazole Derivatives
Many thiazole derivatives exert their biological effects by modulating specific signaling pathways. For instance, some have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[14]
Conclusion
The structural elucidation of novel thiazole derivatives is a multi-faceted process that requires the synergistic application of advanced analytical techniques. By following a systematic workflow and adhering to rigorous experimental protocols, researchers can confidently determine the molecular architecture of these important compounds, paving the way for further investigation into their therapeutic potential. This guide provides a foundational framework for professionals in the field, ensuring accuracy and efficiency in the characterization of novel thiazole-based drug candidates.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction
2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The structural features of the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, allow for diverse substitutions, leading to a wide range of biological targets. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow for this compound, aimed at elucidating its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals.
Molecular Properties and Structure
The foundational step in any in-silico analysis is the characterization of the molecule of interest. The properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 162651-09-4 |
| SMILES | O=C(O)C1=C(C)N=C(NCC)S1 |
| InChI Key | IKCWFYCMZBNCKA-UHFFFAOYSA-N |
In-Silico Modeling Workflow
A systematic in-silico approach is crucial for predicting the therapeutic potential of a compound. The following workflow outlines the key computational studies for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a drug candidate against a specific protein target.
Potential Protein Targets
Based on the known biological activities of similar thiazole derivatives, several potential protein targets were selected for docking studies. These include enzymes implicated in cancer, inflammation, and bacterial infections.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, a critical process in tumor growth and metastasis.
-
Carbonic Anhydrase IX: An enzyme overexpressed in many types of tumors, contributing to the acidic tumor microenvironment.
-
DNA Gyrase (Subunit B): An essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key strategy in the management of Alzheimer's disease.
Hypothetical Docking Results
The following table summarizes the hypothetical binding affinities of this compound with the selected protein targets. These values are presented as examples of what a researcher might expect from such a study.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| VEGFR-2 (4ASD) | -8.5 | Cys919, Asp1046, Glu885 | Anticancer |
| Carbonic Anhydrase IX (5FL4) | -7.9 | His94, His96, His119, Zn2+ | Anticancer |
| DNA Gyrase B (1KZN) | -7.2 | Asp73, Asn46, Gly77 | Antibacterial |
| Acetylcholinesterase (4EY7) | -6.8 | Trp86, Tyr337, Phe338 | Neurodegenerative Diseases |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. In-silico tools can provide valuable insights into the drug-likeness of a molecule.
Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 186.23 | < 500 |
| LogP (o/w) | 1.85 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Topological Polar Surface Area (Ų) | 81.6 | < 140 |
| Aqueous Solubility (LogS) | -2.5 | > -4 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeability | Low | Varies by target |
| CYP450 2D6 Inhibitor | No | No |
Predicted Toxicological Properties
| Parameter | Predicted Result |
| AMES Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogen |
| hERG Inhibition | Low risk |
| Hepatotoxicity | Low risk |
Signaling Pathway Analysis
Based on the hypothetical strong binding affinity to VEGFR-2, we can visualize the potential involvement of this compound in the VEGFR-2 signaling pathway.
Experimental Protocols
The following are representative experimental protocols that could be used to validate the in-silico findings for this compound.
VEGFR-2 Kinase Assay
Objective: To determine the in-vitro inhibitory activity of the compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory effect of the compound on carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase IX
-
4-Nitrophenyl acetate (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Test compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the carbonic anhydrase enzyme and the test compound dilutions to a 96-well plate.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Bacterial Growth Inhibition Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This technical guide outlines a hypothetical yet comprehensive in-silico modeling approach for the evaluation of this compound. The presented data, while illustrative, demonstrates the potential of this compound to interact with various therapeutically relevant protein targets. The proposed workflow and experimental protocols provide a solid framework for further investigation. Future studies should focus on the synthesis and experimental validation of the predicted activities to fully elucidate the therapeutic potential of this and similar thiazole derivatives. The integration of computational and experimental approaches is paramount in accelerating the discovery and development of novel therapeutic agents.
Exploring the Chemical Space of 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its inherent structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the chemical space surrounding 4-methyl-1,3-thiazole-5-carboxylic acid analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of new medicines.
Synthetic Strategies for 4-Methyl-1,3-thiazole-5-carboxylic Acid and its Analogs
The construction of the 4-methyl-1,3-thiazole-5-carboxylic acid core and its derivatives can be achieved through several synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis.
General Synthesis of the Thiazole Core
A widely employed method for the synthesis of the 4-methylthiazole-5-carboxylic acid core involves the reaction of a thioamide with an α-haloketone. For the parent acid, this typically involves the cyclization of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.[1] The resulting ethyl 4-methylthiazole-5-carboxylate can then be hydrolyzed to the desired carboxylic acid.[1]
A general workflow for the synthesis and subsequent derivatization of the 4-methyl-1,3-thiazole-5-carboxylic acid core is depicted below.
Experimental Protocol: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic Acid
The following is a representative protocol for the synthesis of the core scaffold, adapted from literature procedures.[1]
-
Step 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate:
-
In a 10 L glass reactor under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide (P4S10) and 6 kg of ethylene glycol dimethyl ether as the solvent.
-
While stirring, slowly add 5 moles of formamide dropwise over 2 hours.
-
Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and allow the reaction to proceed at room temperature for 6-8 hours.
-
Upon completion, cool the reaction mixture to 10 °C and collect the solid product by filtration.
-
Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.
-
Filter the resulting solution at 0-5 °C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.
-
-
Step 2: Hydrolysis to 4-Methyl-1,3-thiazole-5-carboxylic Acid:
-
The purified ethyl 4-methylthiazole-5-carboxylate is then subjected to basic or acidic hydrolysis to yield the final carboxylic acid. For example, refluxing the ester with an aqueous solution of sodium hydroxide, followed by acidification, will yield the desired product.
-
Synthesis of Analogs
A common strategy for creating analogs involves the conversion of the carboxylic acid to an acid chloride, which can then be reacted with various amines or alcohols to form a diverse library of amides and esters.[2]
Experimental Protocol: Synthesis of Amide Derivatives [2]
-
A solution of 4-methyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with thionyl chloride (SOCl2) or a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).[3]
-
The resulting activated intermediate (acid chloride or active ester) is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivative.
-
The final product is purified using standard techniques such as column chromatography or recrystallization.
Biological Activities of 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs
Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the potent anticancer effects of analogs of 4-methyl-1,3-thiazole-5-carboxylic acid against a variety of cancer cell lines.
c-Met Kinase Inhibition: Some thiazole carboxamide derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumor growth and metastasis.[4] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events promoting cell proliferation, survival, migration, and invasion.[1][5]
Table 1: In Vitro Anticancer Activity of Selected 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | MDA-MB-231 | MTT Assay | >100 | [2] |
| 3d | MDA-MB-231 | MTT Assay | 25 | [2] |
| 51am | A549 | Not Specified | 0.83 | [4] |
| 51am | HT-29 | Not Specified | 0.68 | [4] |
| 51am | MDA-MB-231 | Not Specified | 3.94 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity [6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 15 | Staphylococcus spp. | 1.95 | [5] |
| 15 | Enterococcus faecalis | 15.62 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: COX Inhibition
Certain analogs of 4-methyl-1,3-thiazole-5-carboxylic acid have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are involved in pain, fever, and inflammation.
Table 3: COX Inhibitory Activity of a Thiazole Carboxamide Derivative
| Compound ID | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 2a | COX-1 | 0.08 | 1.44 | [3] |
| 2a | COX-2 | 0.05 | - | [3] |
Conclusion
The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the creation of large and diverse chemical libraries. Analogs based on this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the chemical space of these promising compounds and to design next-generation drug candidates with improved efficacy and safety profiles. Future efforts in this area may focus on optimizing the pharmacokinetic properties of these analogs and exploring their potential in other disease areas.
References
- 1. c-MET [stage.abbviescience.com]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
Methodological & Application
Application Notes and Protocols for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and experimental protocols are based on published research on structurally similar 2-substituted-amino-4-methyl-1,3-thiazole-5-carboxylic acid derivatives. As specific data for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is limited in publicly available literature, these protocols serve as a starting point and may require optimization.
Introduction
This compound belongs to a class of thiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-diabetic, anti-inflammatory, antimicrobial, and antioxidant effects.[1] This document provides a potential application context and generalized experimental protocols for the investigation of this specific compound.
Potential Applications and Mechanism of Action
Based on studies of analogous compounds, this compound may be a promising candidate for investigation in the following areas:
-
Metabolic Disorders: A structurally related compound, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, has been identified as a xanthine oxidase inhibitor and a free radical scavenging agent.[2] It has shown potential in mitigating hyperglycemia, improving insulin sensitivity, and reducing oxidative stress-induced inflammatory responses in diabetic models.[2] Therefore, this compound could potentially modulate similar pathways.
-
Anti-inflammatory Effects: The thiazole scaffold is present in various compounds with anti-inflammatory properties. The potential to reduce inflammatory markers warrants investigation.
-
Anticancer Activity: Numerous 2-amino-thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their anti-tumor properties, with some exhibiting significant antiproliferative effects on various cancer cell lines.[3]
A plausible mechanism of action, extrapolated from related compounds, could involve the modulation of signaling pathways related to oxidative stress and inflammation.
Caption: Postulated signaling pathways for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol assesses the free radical scavenging activity of the compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol to achieve a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | 75.3 |
| Ascorbic Acid (Positive Control) | 15.8 |
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
| Cell Line | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 45.2 |
| HepG2 | 68.7 |
| Doxorubicin (Positive Control) | 0.8 |
Protocol 3: Synthesis of this compound
This is a generalized synthetic route based on the Hantzsch thiazole synthesis, a common method for this class of compounds.
Caption: General synthetic workflow for this compound.
Procedure:
Step 1: Synthesis of Ethyl 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylate
-
Dissolve N-ethylthiourea in a suitable solvent such as ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).
-
The resulting precipitate, the ethyl ester intermediate, is filtered, washed with water, and dried.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5.
-
The precipitated carboxylic acid product is collected by filtration, washed with cold water, and dried under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
All quantitative data from the above assays should be presented in clear, well-structured tables to facilitate comparison between the test compound and controls. The tables provided in the protocols are examples of how to structure this data. It is also recommended to present dose-response curves for the biological assays.
Conclusion
This compound is a compound with potential for biological investigation, particularly in the areas of metabolic disorders and oncology. The provided protocols, based on established methodologies for similar thiazole derivatives, offer a framework for initiating such studies. Researchers should be prepared to optimize these protocols to suit their specific experimental conditions and objectives.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. Thiazole rings are significant structural motifs found in many biologically active compounds and pharmaceuticals.[1] As with any compound under investigation for potential pharmaceutical applications, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed application note and a proposed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established principles for the analysis of similar small organic molecules, particularly other thiazole carboxylic acid derivatives.[2][3][4]
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Proposed Analytical Method: RP-HPLC-UV
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
-
Reagents:
-
This compound reference standard (purity >98%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (HCOOH) or Trifluoroacetic acid (TFA), analytical grade.
-
Ammonium acetate or Ammonium formate, analytical grade (for buffered mobile phases).
-
Solvents for sample extraction (e.g., ethyl acetate, dichloromethane), if applicable.
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A generic protocol for a solid formulation is provided below.
-
For a Tablet Formulation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Transfer the powder to a volumetric flask.
-
Add a suitable extraction solvent (e.g., 50:50 methanol:water) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Chromatographic Conditions
The following are suggested starting conditions and may require optimization:
| Parameter | Suggested Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a predetermined λmax (e.g., 254 nm or 280 nm) |
Note: The optimal detection wavelength (λmax) should be determined by running a UV scan of the analyte in the mobile phase.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantification: Inject the prepared sample solutions. Identify the analyte peak based on its retention time compared to the standards. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for a well-validated method for a small organic molecule.
| Parameter | Expected Value/Range |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Retention Time | 5 - 15 minutes |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the analytical method and the logical considerations for method development.
Caption: General workflow for the HPLC analysis of the target compound.
Caption: Logical flow for analytical method development and validation.
Alternative and Complementary Techniques
For higher sensitivity and selectivity, especially for analysis in complex biological matrices like plasma or tissue homogenates, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful alternative.[2][5]
HPLC-MS/MS Considerations:
-
Ionization: Electrospray ionization (ESI) in positive mode would likely be suitable for this molecule due to the presence of basic nitrogen atoms.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Fragmentation: The fragmentation pattern in mass spectrometry would likely involve cleavage of the ethylamino group and decarboxylation from the carboxylic acid moiety.[6]
-
Sample Preparation: For biological samples, a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove proteins and other interfering substances.[2][5]
Conclusion
The proposed RP-HPLC-UV method provides a robust and accessible framework for the routine quantification of this compound in quality control and research settings. For applications requiring lower detection limits or analysis in complex biological matrices, transitioning to an HPLC-MS/MS-based method is recommended. The provided protocols and workflows serve as a comprehensive guide for the development, validation, and implementation of a suitable analytical method for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application of Thiazole Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent anticancer activities. These compounds exert their cytotoxic and cytostatic effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the targeted inhibition of key signaling pathways and structural proteins essential for cancer cell proliferation and survival.[1] The clinical success of thiazole-containing drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores the therapeutic potential of this chemical motif in oncology. This document provides an overview of the application of various thiazole derivatives in cancer research, presenting their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanisms of Action of Anticancer Thiazole Derivatives
Thiazole derivatives have been shown to target a wide array of biological molecules and pathways to elicit their anticancer effects. Key mechanisms include:
-
Induction of Apoptosis: Many thiazole-based compounds trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their programmed demise.[2][3]
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phases, thereby preventing cancer cell division.[3]
-
Inhibition of Protein Kinases: A significant number of thiazole derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] By blocking these kinases, the compounds can stifle tumor growth, proliferation, and angiogenesis.
-
Disruption of Microtubule Dynamics: Some thiazole derivatives interfere with the polymerization or depolymerization of tubulin, a critical component of the cytoskeleton. This disruption can lead to mitotic arrest and subsequent cell death.
-
Modulation of Signaling Pathways: Thiazole compounds have been found to modulate critical cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism.[2]
Data Presentation: Anticancer Activity of Thiazole Derivatives
The following tables summarize the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03 | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16 | [3] |
| Imidazo[2,1-b]thiazole derivative 39 | 0.153 (EGFR), 0.108 (HER2) | [4] |
| Imidazo[2,1-b]thiazole derivative 43 | 0.122 (EGFR), 0.078 (HER2) | [4] |
Table 2: Cytotoxicity of Thiazole Derivatives in Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | 0.97 ± 0.13 | |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide 8c | 48% inhibition at 5 µg/mL | [5] |
Table 3: Cytotoxicity of Thiazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole-2-imine derivative 4i | SaOS-2 | Osteosarcoma | 0.190 ± 0.045 µg/mL | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 | Liver Cancer | 7.26 ± 0.44 | [3] |
| Thiazole derivative 5k | MDA-MB-231 | Breast Cancer | 0.176 (anti-migration) | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified VEGFR-2 Signaling Pathway and Inhibition by Thiazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling cascade by a thiazole derivative.
Diagram 2: Experimental Workflow for Assessing Anticancer Activity
Caption: General workflow for the in vitro evaluation of thiazole derivatives.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a thiazole derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the thiazole derivative and harvest as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Thiazole derivative and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
96-well plate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM.
-
Assay Setup: Add diluted test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the ice-cold tubulin/GTP mixture to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the inhibitory activity of a compound on VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Buffer
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
Thiazole derivative
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Assay Setup: Add the master mix to the wells of a 96-well plate. Add serial dilutions of the thiazole derivative. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression or phosphorylation..g., GAPDH) to determine changes in protein expression or phosphorylation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: In Vitro Evaluation of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction
This document provides a comprehensive overview of potential in vitro assays and detailed experimental protocols for the characterization of the biological activity of this compound. The thiazole core is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Derivatives of similar thiazole carboxylic acids have demonstrated notable activities in various in vitro models.[3][4][5][6] The following sections outline a proposed workflow for the in vitro evaluation of the target compound, present data from structurally related molecules to guide experimental design, and provide detailed protocols for key assays.
Proposed In Vitro Screening Cascade
A hierarchical screening approach is recommended to efficiently characterize the biological profile of this compound. This cascade initiates with broad-spectrum activity screens and progresses to more specific mechanistic studies.
Caption: Proposed in vitro screening cascade for this compound.
Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives
The following tables summarize in vitro data for compounds structurally related to this compound. This information can serve as a benchmark for designing experiments and interpreting results for the target compound.
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives [3]
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Derivative 15 | 1.95 - 15.62 | > 500 | > 500 |
| Derivative 2 | 125 - 250 | > 500 | > 500 |
| Derivative 3 | 62.5 - 125 | > 500 | > 500 |
| Derivative 5 | 250 - 500 | > 500 | > 500 |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of 4-Methylthiazole-5-carboxylic Acid Derivatives against MDA-MB-231 Breast Cancer Cells [4]
| Compound | Concentration (µM) | % Cell Viability (Trypan Blue) | % Cell Viability (MTT Assay) |
| 1 | 10 | 45 | 50 |
| 3d | 10 | 48 | 52 |
| 3b | 10 | 55 | 60 |
| 3e | 10 | 60 | 65 |
Table 3: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| 6d | K562 (Leukemia) | Comparable to Dasatinib |
| 6d | MCF-7 (Breast Cancer) | 20.2 |
| 6d | HT-29 (Colon Cancer) | 21.6 |
| Dasatinib | All cell lines | < 1 |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is adapted from studies on related thiadiazole derivatives and follows guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[3]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in the appropriate broth/medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Incubation: Add 100 µL of the microbial suspension to each well of the 96-well plate containing 100 µL of the serially diluted compound. Include positive (microbes only) and negative (broth only) controls.
-
Reading: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: MTT Assay for Anticancer Cell Viability
This protocol is based on the evaluation of similar thiazole derivatives for their anticancer properties.[4]
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Protocol 3: In Vitro 11β-HSD1 Inhibition Assay
This protocol is based on studies of thiazolone derivatives that have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[7]
Objective: To determine the inhibitory potential of this compound against the 11β-HSD1 enzyme.
Materials:
-
This compound
-
Human liver microsomes (as a source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[3H]-cortisol (tracer)
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the human liver microsomes, NADPH, and the test compound at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding cortisone.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stopping reagent.
-
Detection: The amount of cortisol produced is determined using a competitive SPA. Add SPA beads coated with an anti-cortisol antibody and [3H]-cortisol.
-
Measurement: After incubation, measure the radioactivity using a scintillation counter. The inhibitory activity is calculated by comparing the signal in the presence of the test compound to the control.
Potential Signaling Pathway Involvement
Based on the observed anticancer activities of related thiazole compounds, a potential mechanism of action could involve the induction of apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid as a Potential Chemical Probe for Xanthine Oxidase
Disclaimer: The following application notes and protocols describe a hypothetical use of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid as a chemical probe for xanthine oxidase. This application is proposed based on the known biological activities of structurally related 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid derivatives, which have been reported as inhibitors of this enzyme. The experimental data presented herein is illustrative and should be considered representative of expected results.
Introduction
This compound is a small molecule belonging to the thiazole class of heterocyclic compounds. While direct studies on this specific molecule as a chemical probe are not extensively documented, its core scaffold is present in numerous compounds with significant biological activity. Notably, derivatives of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism. Elevated activity of xanthine oxidase is associated with hyperuricemia and gout. This document provides a framework for evaluating this compound as a potential chemical probe for studying xanthine oxidase activity in both biochemical and cellular contexts.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of Xanthine Oxidase
| Compound | Target | IC50 (µM) [a] | Ki (µM) [b] | Inhibition Type |
| This compound | Xanthine Oxidase | 5.2 | 2.8 | Mixed |
| Allopurinol (Positive Control) | Xanthine Oxidase | 7.8 | 4.1 | Competitive |
[a] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.[1][2] [b] Ki values represent the inhibition constant.
Table 2: Cellular Activity in a Human Kidney (HK-2) Cell Line Model
| Compound | Cellular IC50 (µM) [c] | Cytotoxicity (CC50, µM) [d] |
| This compound | 15.8 | > 100 |
| Allopurinol (Positive Control) | 25.4 | > 100 |
[c] Cellular IC50 values represent the concentration of the compound required to inhibit 50% of uric acid production in cells.[3][4][5] [d] CC50 values represent the concentration of the compound that reduces cell viability by 50%.[6][7][8]
Signaling Pathway and Experimental Workflow
Caption: Proposed inhibitory action on the purine catabolism pathway.
Caption: Workflow for characterizing the chemical probe.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.[1][9][10]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (70 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.
-
Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.05 U/mL.
-
Prepare a 10 mM stock solution of the test compound and allopurinol in DMSO. Create serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL phosphate buffer.
-
Control (No Inhibitor): 50 µL phosphate buffer, 25 µL xanthine oxidase solution, and 25 µL of 1% DMSO.
-
Test Compound: 50 µL of the test compound at various concentrations, 25 µL xanthine oxidase solution.
-
Positive Control: 50 µL of allopurinol at various concentrations, 25 µL xanthine oxidase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 75 µL of the xanthine solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 295 nm every minute for 15 minutes.
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based Xanthine Oxidase Activity Assay
This protocol assesses the ability of the chemical probe to inhibit intracellular xanthine oxidase in a human kidney cell line (HK-2).[3][4][5]
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Hypoxanthine
-
Test compound and Allopurinol
-
PBS (Phosphate-Buffered Saline)
-
Uric acid quantification kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or allopurinol. Include a vehicle control (DMSO). Incubate for 2 hours.
-
Xanthine Oxidase Induction: Add hypoxanthine to each well to a final concentration of 100 µM to stimulate uric acid production. Incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Uric Acid Measurement: Quantify the uric acid concentration in the supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of uric acid production for each compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the chemical probe on cell viability.[6][7][8][11]
Materials:
-
Cells treated as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
MTT Addition: After collecting the supernatant for the uric acid assay (Protocol 2), add 20 µL of MTT solution to the remaining cells in each well.
-
Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value.
-
Protocol 4: Target Engagement by Western Blot
This protocol can be used to confirm that the chemical probe interacts with its intended target within the cell, which can be assessed by methods like the Cellular Thermal Shift Assay (CETSA).[12][13][14][15]
Materials:
-
HK-2 cells
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-Xanthine Oxidase and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat HK-2 cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with the primary antibody against xanthine oxidase overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess any changes in protein levels or stability (in the case of CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. revistabionatura.com [revistabionatura.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole-5-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules and approved drugs.[1] These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant potential as antineoplastic agents, with some exhibiting cytotoxic effects against various human cancer cell lines.[3][4] Their structural similarity to approved drugs like the tyrosine kinase inhibitor Dasatinib underscores their potential in the development of targeted cancer therapies.[5]
This document provides a detailed protocol for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-substituted derivatives via an efficient one-pot reaction. Additionally, it outlines the mechanism of action of related compounds in cancer-related signaling pathways and presents a general workflow for evaluating their anticancer activity.
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives
A practical and efficient one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed, avoiding the limitations of traditional two-step methods which often involve tedious work-ups and result in low overall yields.[3][6] This method utilizes commercially available starting materials to produce a variety of derivatives in good yields under mild reaction conditions.[3]
General Reaction Scheme
The synthesis is based on the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In this one-pot protocol, ethyl acetoacetate is first brominated in situ with N-bromosuccinimide (NBS) to form the α-bromo intermediate. This is followed by cyclization with a substituted thiourea to yield the desired 2-amino-4-methylthiazole-5-carboxylate derivative.
Caption: General workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Unsubstituted Amine)
This protocol is adapted from a reported practical one-pot procedure.[6]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add NBS (10.5 g, 0.06 mol, 1.20 equiv.) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL) to induce precipitation.
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.
-
Filter the precipitate and wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis of N-Substituted Derivatives
To synthesize derivatives with different substituents on the 2-amino group, replace thiourea in the above protocol with the corresponding N-substituted thiourea derivative. The general procedure remains the same.[7]
Quantitative Data
The yields of various synthesized ethyl 2-substituted-4-methylthiazole-5-carboxylates are summarized in the table below.
| Substituent (R) on 2-Amino Group | Molecular Formula | Yield (%) | Melting Point (°C) |
| H | C₇H₁₀N₂O₂S | 72.0 | 178-179 |
| Methyl | C₈H₁₂N₂O₂S | 68.0 | 155-157 |
| Ethyl | C₉H₁₄N₂O₂S | 65.0 | 138-140 |
| Phenyl | C₁₃H₁₄N₂O₂S | 75.0 | 162-164 |
| 4-Chlorophenyl | C₁₃H₁₃ClN₂O₂S | 78.0 | 188-190 |
| 4-Methylphenyl | C₁₄H₁₆N₂O₂S | 73.0 | 170-172 |
Data compiled from Meng et al., 2014.[3]
Application in Anticancer Drug Discovery
Derivatives of 2-aminothiazole are recognized for their potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[8] The structural similarity of some of these derivatives to the multi-kinase inhibitor Dasatinib suggests that they may target similar signaling pathways implicated in cancer cell proliferation and survival.
Relevant Signaling Pathway: BCR-ABL and Downstream Pathways
Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML).[5] It also inhibits other kinases such as SRC, c-KIT, and EGFR, thereby affecting multiple signaling pathways crucial for cancer cell growth and survival, including the PI3K-Akt and MAPK/ERK pathways.[5][9][10] The diagram below illustrates a simplified overview of the BCR-ABL signaling pathway and the points of inhibition by Dasatinib-like compounds.
Caption: Simplified BCR-ABL signaling pathway and inhibition by 2-aminothiazole derivatives.
Experimental Workflow for Anticancer Evaluation
A general workflow for the in vitro evaluation of the anticancer properties of newly synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives is presented below. This workflow allows for the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.[8]
Caption: Experimental workflow for the evaluation of anticancer activity of synthesized derivatives.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid scaffold, in particular, has been extensively investigated as a promising framework in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, this document provides a comprehensive guide to the cell-based assays and protocols that are pertinent for evaluating the biological activities of this compound and its structural analogs. The following application notes and protocols are based on established methodologies for the broader class of thiazole carboxylic acid derivatives.
I. Anticancer Activity Evaluation
Thiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, often through the inhibition of protein kinases or induction of apoptosis.[1] The following protocols describe standard assays to determine the anticancer potential of this compound.
Application Note: Cytotoxicity Screening
The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Data Presentation: Illustrative Cytotoxicity Data
| Cell Line | Test Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | [Data not available] | [Known value] |
| A549 | [Data not available] | [Known value] |
| HepG2 | [Data not available] | [Known value] |
Mandatory Visualization:
References
Application Notes and Protocols: Antimicrobial Studies of 2-(Alkylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 2-(alkylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and related thiazole compounds. The following sections detail experimental protocols, present quantitative data from representative studies, and illustrate key experimental workflows.
Introduction to Thiazole Derivatives in Antimicrobial Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Derivatives of thiazole have demonstrated a wide spectrum of biological actions, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis.[2] The versatility of the thiazole ring allows for substitutions at various positions, enabling the modulation of its biological activity.[3][4] This document focuses on derivatives of 2-(alkylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and structurally similar compounds, providing protocols for assessing their antimicrobial profiles.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of novel thiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The data presented below is a summary from various studies on different thiazole derivatives, showcasing their activity against a range of microbial pathogens.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole (2d) | 1.95 | 3.9 | 62.5 | >100 | [6] |
| 4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole (2e) | 3.9 | 7.8 | 125 | >100 | [6] |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Moderate Activity | - | Weak Activity | Weak Activity | [5] |
| 4-(4-hydroxyphenyl)-2-ethyl-1,3-thiazole | 50 | - | 100 | - | [7] |
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Heteroaryl(aryl) thiazole derivative 9 | 60 - 230 | - | [1] |
| 4-(4-hydroxyphenyl)-2-ethyl-1,3-thiazole | - | 100 | [7] |
| Thiazolidine-2,4-dione carboxamide derivatives | Weak to Moderate Activity | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of antimicrobial agents. The following are standard protocols adapted from studies on thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Test compounds (thiazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with broth to obtain a series of twofold dilutions, resulting in final concentrations typically ranging from 0.25 to 256 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the twofold dilutions of the test compound to the wells, starting from the highest concentration. The last well serves as a growth control and contains only broth and inoculum. A well with broth only serves as a sterility control.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Zone of Inhibition using Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Standardized inoculum (0.5 McFarland)
Procedure:
-
Agar Plate Preparation: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Aseptically swab the entire surface of the agar plate with the standardized microbial suspension.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each well.
Visualizing Experimental Workflows and Pathways
Diagrams are provided to illustrate the logical flow of experiments and potential mechanisms of action for thiazole derivatives.
Caption: Workflow for the antimicrobial evaluation of thiazole derivatives.
Caption: Putative mechanisms of antimicrobial action for thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thiazole Derivatives and Molecular Docking
Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which forms the core scaffold for a wide range of pharmacologically active molecules.[1][2] Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4][5] This has made them a significant area of focus in medicinal chemistry and drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazole derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[1] This method is instrumental in modern drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the rational design of more potent and selective drug candidates. By calculating binding affinities and analyzing interactions, researchers can prioritize compounds for synthesis and further biological evaluation.[1][6]
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a standardized workflow for performing in-silico molecular docking studies of thiazole derivatives against a protein target. While specific parameters can be adjusted based on the software and target, this methodology represents a common approach.[6]
Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from a public repository like the Protein Data Bank (PDB).[6]
-
Pre-processing: The raw PDB file is prepared for docking. This involves:
Ligand Preparation
-
Create 3D Structures: The two-dimensional structures of the thiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).[6]
-
Conversion and Optimization: These 2D structures are then converted into three-dimensional formats.[6]
-
Energy Minimization: To achieve a stable, low-energy conformation, the 3D ligand structures undergo energy minimization using a suitable force field (e.g., MMFF94).[6] This step ensures that the ligand conformation is realistic before docking.
Grid Generation
-
Define the Binding Site: The active site or binding pocket on the protein must be defined. This is often centered on the position of a known, co-crystallized ligand or identified through active site prediction algorithms.[6]
-
Generate the Grid Box: A grid box is created around the defined binding site. This box defines the three-dimensional space where the docking software will search for possible binding poses of the ligand.[6]
Molecular Docking Execution
-
Select Docking Software: A variety of software packages are available, such as Molegro Virtual Docker, AutoDock, or the GLIDE module of the Schrödinger Suite.[1][6]
-
Run Docking Algorithm: The prepared ligands are docked into the prepared protein receptor within the defined grid box. The software's algorithm systematically samples numerous orientations and conformations of the ligand.[1][6]
-
Scoring: For each generated pose, a scoring function calculates the binding affinity, often expressed as a binding energy (kcal/mol) or a unitless score. Lower energy values typically indicate a more favorable binding interaction.[6]
Analysis of Results
-
Rank the Poses: The docked poses are ranked based on their calculated scores. The pose with the most favorable score is considered the most probable binding mode.[6]
-
Visualize Interactions: The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the thiazole derivative and the amino acid residues of the protein's active site.[1][6]
-
Validation: The docking protocol is often validated by redocking a known co-crystallized ligand into the active site and ensuring the software can reproduce the experimentally determined binding pose (typically with an RMSD < 2.0 Å).
Data Presentation: Docking Performance of Thiazole Derivatives
The following table summarizes quantitative data from various molecular docking studies of thiazole derivatives against different biological targets.
| Thiazole Derivative Class | Protein Target | PDB ID | Docking Score / Binding Energy | Software/Method | Reference |
| Chromene-Thiazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.5 to -8.4 kcal/mol | Not Specified | [7] |
| N-Substituted Thiazoles | FabH Inhibitor | 3iL9 | -102.612 to -144.236 (MolDock Score) | Molegro Virtual Docker | [1] |
| Pyrazoline-Thiazole Derivative (3g) | Butyrylcholinesterase (BChE) | 4BDS | -5.555 kcal/mol | Not Specified | [8] |
| Thiazole Derivative (4c) | B-cell lymphoma 2 (Bcl-2) | 2O2F | -5.53 kcal/mol | Not Specified | [4] |
| Dihydrothiazole Derivative (8) | Penicillin Binding Protein 4 (PBP4) | 2EXB | -5.2 kcal/mol | Not Specified | [5] |
| Thiazole-Thiazolidine Derivatives | Acetylcholinesterase (AChE) | Not Specified | -13.34 to -14.87 kcal/mol | Not Specified | [9] |
| Thiazole Conjugates | Rho6 Protein | 2CLS | Good docking scores reported | Not Specified | [10] |
Mandatory Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Hypothetical Signaling Pathway: Enzyme Inhibition
Caption: Inhibition of a target enzyme by a thiazole derivative.
References
- 1. wjarr.com [wjarr.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Preparing 2-Amino-Thiazole-5-Carboxylic-Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-amino-thiazole-5-carboxylic-acid derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors used in oncology. The following sections outline key synthetic strategies, comprehensive experimental procedures, and comparative data to facilitate the efficient preparation of these valuable molecules.
Synthetic Strategies Overview
The preparation of 2-amino-thiazole-5-carboxylic-acid derivatives can be broadly categorized into two main approaches: the classical Hantzsch thiazole synthesis and multi-step syntheses commencing from acrylamide precursors. The choice of method often depends on the desired substitution pattern, scalability, and availability of starting materials.
1. Hantzsch Thiazole Synthesis: This is a cornerstone method for the formation of the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2] For the synthesis of 2-aminothiazole derivatives, thiourea is the reagent of choice. The versatility of this method allows for the introduction of various substituents on the thiazole ring.
2. Multi-step Synthesis from Acrylamide Precursors: This modern and highly efficient approach is particularly useful for the large-scale synthesis of specific derivatives, such as the core of the anti-cancer drug Dasatinib.[3][4] This method involves the initial preparation of a substituted acrylamide, followed by a sequence of bromination and cyclization with thiourea to construct the 2-aminothiazole ring.[3]
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a general and widely used method for the synthesis of a simple 2-aminothiazole-5-carboxylic acid ester.
Reaction Scheme:
Materials and Reagents:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure: [5]
-
Bromination: In a reaction vessel, dissolve ethyl acetoacetate in a mixture of water and tetrahydrofuran.
-
Heat the solution and add N-Bromosuccinimide (NBS) portion-wise.
-
Maintain heating until the reaction is complete (monitored by TLC).
-
Cyclization: To the same reaction mixture, add thiourea.
-
Continue heating in a water bath to facilitate the cyclization reaction, forming the thiazole salt.
-
Work-up and Purification: After cooling, basify the reaction mixture with ammonia solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide via an Acrylamide Intermediate
This protocol details a key intermediate in the synthesis of the kinase inhibitor Dasatinib.[3]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [3]
-
To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol).
-
Allow the mixture to warm to 20°C and stir for 2 hours.
-
Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).
-
Dilute with water (310 mL) and concentrate under vacuum to a thick slurry.
-
Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.
-
Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield the product (74.1 g, 73.6% yield).[3]
Step 2: α-Bromination and Cyclization to form 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [3]
-
To a stirring suspension of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.0 g, 20.86 mmol) in a 1:1 mixture of dioxane/water (40 mL), add N-bromosuccinimide (4.1 g, 23.0 mmol) in one portion.
-
Stir the resulting clear solution at 20-22°C for 2 hours.
-
Add thiourea (1.9 g, 25.0 mmol) and heat the mixture to 80°C for 2 hours.
-
Cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide (4.2 mL) dropwise.
-
Concentrate the resulting slurry under vacuum to about half its volume and cool to 0-5°C.
-
Collect the solid by vacuum filtration, wash with cold water (10 mL), and dry to give the final product (5.3 g, 94.9% yield).[3]
Data Presentation
Table 1: Comparison of Synthetic Protocols for 2-Amino-Thiazole-5-Carboxylic-Acid Derivatives
| Parameter | Protocol 1: Hantzsch-Type Synthesis | Protocol 2: Acrylamide Intermediate |
| Starting Materials | Ethyl acetoacetate, NBS, Thiourea | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride, NBS, Thiourea |
| Key Steps | One-pot bromination and cyclization | Two distinct steps: Amide formation, then bromination/cyclization |
| Overall Yield | Good | Excellent (Step 1: 73.6%, Step 2: 94.9%)[3] |
| Scalability | Suitable for lab scale | Amenable to large-scale synthesis[3] |
| Advantages | "One-pot" procedure, simple starting materials[5] | High efficiency, chemoselective bromination, high yields[3] |
Signaling Pathways and Biological Activity
Derivatives of 2-amino-thiazole-5-carboxylic acid are prominent as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[6] Many of these compounds are being investigated as anti-cancer agents due to their ability to interfere with signaling cascades that promote tumor growth and survival.[7][8]
For instance, Dasatinib, which contains the 2-amino-thiazole-5-carboxamide core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[9] Inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[10]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Hantzsch-based synthesis of a 2-aminothiazole-5-carboxylate.
Caption: Workflow for the acrylamide precursor-based synthesis.
Signaling Pathway Diagram
Caption: Inhibition of a protein kinase signaling pathway by a 2-aminothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Purification challenges with 2-aminothiazole-5-carboxamides
Technical Support Center: 2-Aminothiazole-5-Carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole-5-carboxamides. This resource provides targeted troubleshooting guides and frequently asked questions to address common purification challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-aminothiazole-5-carboxamide derivatives.
Question: My column chromatography yield is very low. What are the common causes and solutions?
Answer: Low recovery from silica gel column chromatography can stem from several factors related to the inherent properties of the 2-aminothiazole scaffold.
-
Issue 1: Compound Streaking/Tailing on Silica: The basicity of the 2-amino group can lead to strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel. This results in significant tailing and poor recovery.
-
Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine (TEA) or pyridine. This will compete with your compound for binding to the acidic sites on the silica, improving elution.
-
Solution 2: Use a Different Stationary Phase. Consider using deactivated or neutral stationary phases like neutral alumina or treated silica gel (e.g., base-deactivated silica).
-
-
Issue 2: On-Column Degradation. Some complex or sensitive 2-aminothiazole derivatives can be unstable on acidic silica gel, leading to degradation during the purification process.
-
Issue 3: Poor Solubility in Loading Solvent. If the compound precipitates during loading or at the top of the column, it will not chromatograph properly.
-
Solution: Ensure your crude product is fully dissolved in a minimum amount of loading solvent. If solubility is low in the eluent, consider a stronger, more polar solvent for loading (like DCM or a small amount of DMF) and adsorb the mixture onto a small amount of silica gel (dry loading).
-
Question: How can I remove unreacted starting materials, particularly the α-haloketone and thiourea precursors?
Answer: Residual starting materials are a common issue, especially in the widely used Hantzsch thiazole synthesis.[1]
-
Removing α-Haloketones: These are typically less polar than the desired 2-aminothiazole product. They should elute earlier during column chromatography. If separation is difficult, a chemical wash during the workup can be effective. A wash with an aqueous solution of sodium bisulfite can help remove residual α-bromo or α-chloro ketones.
-
Removing Thiourea/Substituted Thioureas: Thiourea and its simple derivatives are highly polar and often water-soluble.
-
Aqueous Wash: A thorough aqueous workup of the reaction mixture before chromatography can remove a significant portion of unreacted thiourea.
-
Chromatography: Thiourea derivatives will typically have a very low Rf on TLC in standard ethyl acetate/hexane systems and will remain at the baseline. If your product is sufficiently non-polar, thiourea can be washed off the column with a highly polar solvent system (e.g., 10-20% methanol in DCM) after your product has eluted.
-
Question: My final product seems pure by NMR, but it discolors or degrades upon storage. Why is this happening?
Answer: The 2-aminothiazole core can be susceptible to decomposition over time, a problem that is often exacerbated by residual impurities.[3]
-
Cause 1: Residual Acid. Trace amounts of acid (e.g., HCl or HBr) from the synthesis can catalyze degradation.
-
Solution: Ensure a thorough neutralization step during the workup, for instance, by washing the organic layer with a mild base like aqueous sodium bicarbonate.[3]
-
-
Cause 2: Impurities from Starting Materials. Commercially available starting materials, such as aqueous monochloroacetaldehyde (MCA), can contain impurities that are difficult to remove and may promote decomposition of the final product over time.[3]
-
Cause 3: Oxidation/Light Sensitivity. The electron-rich heterocyclic system can be sensitive to air and light.
-
Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) in an amber vial, and keep it in a cool, dark place.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying 2-aminothiazole-5-carboxamides?
A1: A multi-step approach is often most effective.
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Aqueous Workup: Begin with an acidic and/or basic aqueous wash of the crude reaction mixture to remove highly polar or ionizable impurities.
-
Initial Purification: For most compounds, flash column chromatography on silica gel is a good first step to separate the product from major byproducts and unreacted starting materials.[2]
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Final Polishing: For achieving high purity (>99.5%), recrystallization is highly recommended.[3][5] It is particularly effective at removing closely related impurities that may co-elute during chromatography.
Q2: What are the best solvents for recrystallization?
A2: The optimal solvent depends on the specific substitution pattern of your carboxamide. However, good starting points include polar, protic solvents. Increased temperature generally enhances solubility, which is key for successful recrystallization.[6]
| Solvent/System | Typical Use | Reference |
| Ethanol | A common first choice for many moderately polar thiazole derivatives.[1][7] | [1][7] |
| Benzene | Has been used to achieve very high purity (99.9%) for the parent 2-aminothiazole.[3] | [3] |
| Methanol/Water | A good system for compounds that are highly soluble in pure methanol. | [5] |
| Tetrahydrofuran (THF)/Hexane | Useful for compounds that are too soluble in THF alone. | [5] |
Q3: How does the molecular structure (substituents) affect purification?
A3: Substituents have a major impact on the physicochemical properties of the molecule.
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Polarity: Electron-withdrawing groups on the amide or thiazole ring can decrease the basicity of the 2-amino group, potentially reducing tailing on silica gel. Large, non-polar groups will increase solubility in less polar solvents like ethyl acetate and hexanes.
-
Solubility: Isosteric replacement (e.g., substituting a thiazole with an oxazole) can significantly increase hydrophilicity and water solubility, which may require different purification strategies.[8] Some derivatives with bulky groups have known solubility issues, which can complicate purification.[8]
-
Steric Hindrance: Bulky groups near the amide linkage can sometimes lead to incomplete reactions, increasing the challenge of separating the final product from starting materials.[4]
Q4: What analytical methods are best for assessing purity?
A4: A combination of methods is ideal.
-
TLC: Essential for monitoring reaction progress and selecting conditions for column chromatography.[1]
-
HPLC: High-performance liquid chromatography is the gold standard for quantitative purity analysis.[4] Reversed-phase (C18) columns are common, but for complex mixtures, mixed-mode chromatography combining reversed-phase and ion-exchange properties can provide better separation.[9]
-
NMR & Mass Spectrometry: ¹H NMR is excellent for identifying impurities if their signals do not overlap with the product's. High-resolution mass spectrometry (HRMS) confirms the molecular weight of the desired product.[1]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a standard method for the initial purification of 2-aminothiazole-5-carboxamides.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.2-0.4 and show good separation from major impurities. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) as a slurry in the initial, least polar eluent.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is poor in the eluent, perform a "dry load" by pre-adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This specialized protocol is highly effective for purifying 2-aminothiazole itself and may be adapted for certain derivatives. It relies on the reversible reaction with sulfurous acid to form an insoluble adduct.[10]
-
Dissolution: Dissolve the crude 2-aminothiazole-containing mixture in an aqueous acid solution (e.g., dilute HCl) to achieve a pH between 2.5 and 5.[10]
-
Adduct Formation: While stirring, introduce sulfur dioxide gas or add a solution of sodium bisulfite. Heat the mixture to 70-90°C.[10] The 2-aminothiazole-sulfurous acid adduct will begin to precipitate as a solid.
-
Isolation: Cool the reaction mixture to allow for complete precipitation. Collect the solid product by vacuum filtration.[10]
-
Liberation of Pure Product: Decompose the isolated adduct to release the free 2-aminothiazole. This can be achieved by suspending the solid in water and adding a base (e.g., sodium carbonate) until the solution is alkaline, or by steam distillation. The pure 2-aminothiazole can then be extracted with an organic solvent.
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic for purifying 2-aminothiazole-5-carboxamides.
Caption: General workflow for the purification of 2-aminothiazole-5-carboxamides.
Caption: Troubleshooting decision tree for low purity after column chromatography.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. excli.de [excli.de]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. helixchrom.com [helixchrom.com]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methylthiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis process, helping you to improve the yield and purity of your product.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 4-methylthiazole-5-carboxylic acid.
Issue 1: Low Overall Yield of 4-Methylthiazole-5-carboxylic Acid
Q: My overall yield is significantly lower than the reported 75%. What are the potential causes and how can I improve it?
A: A low overall yield in the synthesis of 4-methylthiazole-5-carboxylic acid can stem from several factors throughout the multi-step process. Here's a breakdown of potential issues and solutions:
-
Suboptimal Reaction Temperatures: Each step of the synthesis has an optimal temperature range. Deviation from these ranges can lead to incomplete reactions or the formation of side products. For instance, the thio-reaction (sulfurization) should be maintained between 30-55°C, the cyclization reaction at 75-80°C, and the hydrolysis at 85-90°C[1].
-
Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. The molar ratio of formamide to chloro ethyl acetoacetate should be carefully controlled, typically in the range of 1:0.5 to 1:1.5[1]. Similarly, the ratio of formamide to the hydrolyzing agent (e.g., sodium hydroxide) should be between 1:1 and 1:2.5[1].
-
Inefficient Hydrolysis: The final hydrolysis step to convert the ethyl ester to the carboxylic acid is critical. Ensure the concentration of the sodium hydroxide solution is between 5% and 40% and that the reaction is allowed to proceed to completion with adequate stirring[1].
-
Loss of Product during Workup: The precipitation of the final product is pH-dependent. After hydrolysis, the pH should be carefully adjusted to between 1 and 5 using hydrochloric acid to ensure maximum precipitation of the carboxylic acid[1].
Issue 2: Impurities in the Final Product
Q: My final product shows significant impurities after analysis, even though the yield is acceptable. How can I improve the purity to >98%?
A: Achieving high purity is essential, especially for pharmaceutical applications[2]. Impurities can arise from unreacted starting materials, side products, or degradation. Consider the following purification strategies:
-
Activated Carbon Treatment: After hydrolysis and before acidification, treating the aqueous solution with activated carbon can help remove colored impurities and other organic byproducts. A common practice is to add activated carbon, stir, and then filter it off before proceeding with the precipitation[1].
-
Controlled Precipitation: The pH at which the product is precipitated can influence its purity. Experimenting with the final pH of the solution may allow for fractional precipitation, separating the desired product from more soluble or less soluble impurities. A pH of 3-5 has been shown to yield a product with a purity of 98.6%[1].
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent is a standard method for purification. The choice of solvent will depend on the solubility of 4-methylthiazole-5-carboxylic acid and the nature of the impurities.
Issue 3: Low Yield in the Synthesis of the Intermediate, Ethyl 4-Methylthiazole-5-carboxylate
Q: I am synthesizing the ethyl ester intermediate and my yield is much lower than the reported 95.8%. What are the critical parameters for this step?
A: The synthesis of ethyl 4-methylthiazole-5-carboxylate is a key step, and its yield will directly impact the overall yield of the final carboxylic acid. Based on a high-yield one-pot synthesis method, here are the critical parameters:
-
Inert Atmosphere: The reaction should be conducted under a nitrogen atmosphere to prevent unwanted side reactions[3].
-
Controlled Addition of Reagents: Formamide should be added dropwise to the mixture of phosphorus pentasulfide and solvent to manage the exothermic reaction. Subsequently, ethyl 2-chloroacetoacetate should also be added dropwise[3].
-
Reaction Time and Temperature: The reaction with formamide is typically carried out for 2 hours, followed by the reaction with ethyl 2-chloroacetoacetate at room temperature for 6-8 hours[3].
-
Workup and Purification: After the reaction is complete, the mixture should be cooled to 10°C to precipitate the product. The collected solid should then be dissolved in water, and the pH adjusted to 7-8 with a 20% sodium hydroxide solution to precipitate the purified ethyl 4-methylthiazole-5-carboxylate[3]. This process has been reported to yield a product with 99% purity and a 95.8% molar yield[3].
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-methylthiazole-5-carboxylic acid?
A1: The most common starting materials are formamide, phosphorus pentasulfide, and ethyl 2-chloroacetoacetate for the Hantzsch-type synthesis of the ethyl ester intermediate, which is then hydrolyzed to the final carboxylic acid[1][3].
Q2: What is the Hantzsch thiazole synthesis?
A2: The Hantzsch thiazole synthesis is a classic organic reaction that involves the reaction of an α-haloketone with a thioamide to form a thiazole ring[4][5]. In the context of 4-methylthiazole-5-carboxylic acid synthesis, a variation of this reaction is used where ethyl 2-chloroacetoacetate (an α-haloketone derivative) reacts with a source of the thioamide functional group.
Q3: Are there alternative synthesis routes?
A3: Yes, other methods have been described. One approach involves the chlorination of methyl acetoacetate, followed by cyclization with thiocarbamide, diazotization to remove the amino group, and finally hydrolysis[1]. Another method starts with the high-temperature, high-pressure reaction of hydrocyanic acid and hydrogen sulfide to generate thioformamide, which then undergoes cyclization with the chlorinated methyl acetoacetate and subsequent hydrolysis[1].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product[6]. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used[7].
Q5: What are the safety precautions I should take during this synthesis?
A5: Many of the reagents used in this synthesis are hazardous. For example, phosphorus pentasulfide is highly reactive with water and produces toxic hydrogen sulfide gas. Thionyl chloride, sometimes used to make the acid chloride, is corrosive and a strong lachrymator[8][9]. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 4-Methylthiazole-5-carboxylic Acid Synthesis
| Step | Reagents | Temperature | Molar Ratio (Formamide:Other) | Yield | Purity | Reference |
| Thio-reaction | Formamide, Phosphorus Pentasulfide | 30-55°C | - | - | - | [1] |
| Cyclization | Thio-product, Chloro ethyl acetoacetate | 75-80°C | 1:0.5 to 1:1.5 | - | - | [1] |
| Hydrolysis | Ethyl ester, Sodium Hydroxide | 85-90°C | 1:1 to 1:2.5 | - | - | [1] |
| Overall Process | Formamide, P₄S₁₀, Chloro ethyl acetoacetate, NaOH | See above | See above | 75% | >98% | [1] |
| One-Pot Ester Synthesis | Formamide, P₄S₁₀, Ethyl 2-chloroacetoacetate | Room Temp. | 5:1:5 (Formamide:P₄S₁₀:Chloroester) | 95.8% (ester) | 99% (ester) | [3] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of 4-Methylthiazole-5-carboxylic Acid (Based on[1])
-
Sulpho-reaction: In a suitable reactor, mix formamide and phosphorus pentasulfide in a solvent. Maintain the reaction temperature between 30-55°C.
-
Cyclization: To the resulting mixture, add chloro ethyl acetoacetate. Heat the reaction mixture to 75-80°C to facilitate the cyclization reaction.
-
Hydrolysis and Purification:
-
Separate the organic phase and add it to a sodium hydroxide solution (5-40%). Heat the mixture to 85-90°C and stir until the hydrolysis is complete.
-
Add activated carbon to the reaction mixture, stir, and then filter to remove the carbon.
-
Cool the filtrate and adjust the pH to 3-5 with hydrochloric acid to precipitate the 4-methylthiazole-5-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
-
Protocol 2: One-Pot Synthesis of Ethyl 4-Methylthiazole-5-carboxylate (Based on[3])
-
Setup: Assemble a 10 L glass reactor with a mechanical stirrer, thermometer, and a constant pressure dropping funnel under a nitrogen atmosphere.
-
Initial Charge: Add 1 mole of phosphorus pentasulfide (P₄S₁₀) and 6 kg of ethylene glycol dimethyl ether as the solvent to the reactor.
-
Formamide Addition: While stirring, slowly add 5 moles of formamide dropwise. Continue the reaction for 2 hours.
-
Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise and continue the reaction at room temperature for 6-8 hours.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 10°C to precipitate the product.
-
Collect the white solid product by filtration.
-
Dissolve the solid product in four times its weight in water.
-
Adjust the pH to 7-8 with a 20% sodium hydroxide solution.
-
Filter the resulting precipitate at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.
-
Visualizations
Caption: General workflow for the two-step synthesis of 4-methylthiazole-5-carboxylic acid.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Solubility issues of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To prepare a stock solution, accurately weigh the compound and add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration.[2] It is crucial to ensure the compound is completely dissolved before use in any experiment. To aid dissolution, you can employ techniques such as gentle vortexing, sonication in a water bath, or gentle warming.[2]
Q3: My compound precipitates out of the DMSO stock solution upon storage. How can I prevent this?
A3: Precipitation upon storage can be a significant issue, often exacerbated by freeze-thaw cycles and moisture absorption.[1][3] To mitigate this, it is recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C in a desiccated environment.[2]
Q4: Can I warm the DMSO solution to improve the solubility of my compound?
A4: Gentle warming, for instance in a 37°C water bath, can be an effective method to aid dissolution.[2][4] However, caution is advised as excessive heat can potentially degrade the compound. The stability of this compound to heat should be considered.
Q5: What is the maximum recommended concentration for a DMSO stock solution of this compound?
A5: While the maximum solubility is not explicitly documented, it is common practice in drug discovery to prepare stock solutions in the range of 10-30 mM.[5] However, the optimal concentration will depend on the intrinsic solubility of the compound. It is advisable to start with a lower concentration and gradually increase it to determine the practical solubility limit for your experimental needs.
Q6: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A6: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility.[4] To address this, you can try several strategies:
-
Lower the final concentration of the compound in the assay.[4]
-
Decrease the final percentage of DMSO in the assay medium (typically kept below 0.5%).[4]
-
Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing.[4]
-
Consider using a co-solvent system or adding a small amount of a biocompatible surfactant.[4]
Troubleshooting Guides
Issue 1: Compound fails to dissolve completely in DMSO at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of DMSO to lower the concentration. |
| Low kinetic solubility | Gently vortex the solution for an extended period.[2] |
| Compound is in a stable crystalline form | Use sonication in a water bath for several minutes to aid dissolution.[2] |
| Temperature is too low | Gently warm the solution in a 37°C water bath, monitoring for any signs of degradation.[2] |
| Impure compound | Verify the purity of the compound. Impurities can sometimes affect solubility. |
| "Wet" DMSO | Use fresh, high-purity, anhydrous DMSO. Carboxylic acids are particularly sensitive to moisture in DMSO.[1] |
Issue 2: Precipitate forms in the DMSO stock solution during storage or after freeze-thaw cycles.
| Possible Cause | Suggested Solution |
| Compound crystallization | Once a compound crystallizes from DMSO, it may be difficult to redissolve.[1] It is best to prepare fresh stock solutions. |
| Freeze-thaw cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][2] |
| Moisture absorption | Store aliquots in a desiccated environment to prevent water absorption by DMSO. |
| Supersaturated solution | The initial stock solution may have been prepared at a concentration above its thermodynamic solubility limit. Try preparing a slightly more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh 1.8623 mg of this compound (Molecular Weight: 186.23 g/mol ).[6]
-
Add DMSO: Transfer the weighed solid to a sterile microcentrifuge tube. Add 100 µL of high-purity, anhydrous DMSO.
-
Dissolution:
-
Gently vortex the tube until the compound is completely dissolved.[2] Avoid vigorous mixing to prevent the introduction of air bubbles.[2]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]
-
As a final step, if necessary, warm the solution in a 37°C water bath for a few minutes.[2]
-
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Serial Dilution for Dose-Response Experiments
-
Prepare Stock: Start with a 10 mM stock solution of the compound in 100% DMSO, prepared as described in Protocol 1.
-
Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Perform Dilutions:
-
To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.
-
Transfer an equal volume from the highest concentration stock solution to the second tube and mix thoroughly.
-
Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes.[2]
-
-
Final Dilution in Assay Medium: Add a small volume of each DMSO dilution to your assay medium to achieve the desired final compound concentration, ensuring the final DMSO concentration is consistent and low (e.g., <0.5%).[2][4]
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of the compound.
Caption: Logical relationships in preparing the compound for biological assays.
References
- 1. ziath.com [ziath.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound DiscoveryCPR 162651-09-4 [sigmaaldrich.com]
Stability of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid in aqueous solutions?
A1: Thiazole derivatives, like this compound, can be susceptible to degradation under various stress conditions.[1] Key potential stability issues in aqueous solutions include:
-
Hydrolysis: The ester and amide functionalities that can be present in related structures are prone to hydrolysis under acidic or basic conditions. The carboxylic acid group of the target compound will ionize depending on the pH.
-
Oxidation: The thiazole ring and the ethylamino group may be susceptible to oxidation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of thiazole-containing compounds.[2]
Q2: How can I assess the stability of this compound in my formulation?
A2: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[3][4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[3] These studies help to identify potential degradation products and establish degradation pathways.[4]
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation studies typically include exposure to acid, base, oxidation, heat, and light.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in an acidic formulation. | Acid-catalyzed hydrolysis of the thiazole ring or other functional groups. | Conduct a forced degradation study using varying concentrations of acid (e.g., 0.1N HCl) to confirm susceptibility. Consider adjusting the pH of the formulation to a more neutral or basic range if the molecule is more stable under those conditions. |
| Discoloration of the solution upon storage. | Oxidative degradation or formation of colored degradants. | Perform a forced degradation study with an oxidizing agent (e.g., 3% H₂O₂) to investigate oxidative stability. Protect the solution from atmospheric oxygen by inert gas sparging (e.g., nitrogen or argon). Consider the addition of an antioxidant to the formulation. |
| Precipitation or cloudiness after exposure to light. | Photodegradation leading to the formation of insoluble products. | Conduct a photostability study according to ICH Q1B guidelines. Store the compound and its formulations in light-resistant containers. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | Perform peak purity analysis to confirm the homogeneity of the main peak. Use a stability-indicating analytical method capable of resolving the parent compound from its degradation products. Forced degradation studies are crucial for developing such methods.[4] |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1N HCl.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1N NaOH.
-
Keep the mixture at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.
-
Also, heat the stock solution at a specified temperature (e.g., 60 °C).
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the sample.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
The method should be able to separate the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1N HCl | 60 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1N NaOH | Room Temperature | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal (Solid) | Dry Heat | 80 °C | 24 - 72 hours |
| Thermal (Solution) | Heat | 60 °C | 24 - 72 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH Q1B |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for a thiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Crystallization of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Failure to Crystallize | The solution is not supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of this compound. - Slowly evaporate the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Oiling Out | The compound's melting point is lower than the solution's temperature, or there are significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider further purification of the crude material before attempting crystallization. |
| Rapid Crystallization | The solution is too concentrated or cooled too quickly, which can trap impurities.[1] | - Add a small amount of additional hot solvent to the solution and reheat until clear. - Allow the solution to cool to room temperature slowly before further cooling in an ice bath. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1] |
| Low Crystal Yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[2] | - If the mother liquor is available, concentrate it by carefully evaporating some of the solvent and cooling again to recover more product.[2] |
| Poor Crystal Quality | The rate of nucleation is too high due to rapid cooling or high supersaturation. Impurities may also be present. | - Decrease the rate of cooling. - Use a slightly larger volume of solvent. - Ensure the starting material is of high purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Here is a summary of the known properties:
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Solid |
| CAS Number | 162651-09-4 |
Q2: Which solvents are recommended for the recrystallization of this compound?
A patent for related 2-amino-thiazole-5-carboxylic acid derivatives suggests that purification can be achieved by recrystallization in solvents such as C₅-C₈ alkanes, C₄-C₈ ethers, C₄-C₈ esters, C₁-C₆ alcohols, or C₆-C₉ alkylaromatics and water. Specifically, mixtures of THF, hexane, methanol, and water are mentioned.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: Is polymorphism a concern for this compound?
While there is no specific data on the polymorphism of this compound, polymorphism has been observed in other thiazole derivatives.[5][6][7] Therefore, it is a possibility. Different crystalline forms (polymorphs) can exhibit different physical properties. If you observe variations in crystal habit or physical properties between batches, further investigation into polymorphism may be warranted.
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise and observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[1]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: Logical connections between crystallization problems, causes, and solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and related thiazole derivatives. The information provided is based on established principles of forced degradation studies as outlined in ICH guidelines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, thiazole derivatives are generally susceptible to degradation under stress conditions. The most common degradation pathways investigated in forced degradation studies include hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3][4] The thiazole ring itself can be cleaved under harsh conditions, and the functional groups, such as the ethylamino and carboxylic acid moieties, are also prone to reaction.
Q2: Why are forced degradation studies important for this compound?
A2: Forced degradation studies are critical in pharmaceutical development to understand the chemical stability of a drug substance.[1] These studies help in identifying potential degradation products, developing stability-indicating analytical methods, and determining appropriate storage conditions and shelf-life for the formulated product.[3] The insights gained are essential for regulatory submissions.[1]
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of thiazole derivatives.[2] An appropriate HPLC method should be able to separate the parent compound from its degradation products. Mass Spectrometry (MS), particularly LC-MS/MS, is invaluable for the identification and structural elucidation of the degradants.[5]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Extend the duration of the stress testing.
-
Increase the temperature for thermal stress studies.
-
Ensure direct and sufficient exposure to the light source in photostability studies. The industry-accepted range for degradation is typically between 5-20%.[4]
-
Issue 2: The mass balance is not within the acceptable range (typically 95-105%).
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to ensure all degradants are eluted and detected.
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if degradants lack a UV chromophore.
-
Employ a mass spectrometer to search for potential non-chromophoric degradants.
-
-
Possible Cause 2: The degradation products are volatile.
-
Troubleshooting Steps:
-
Use Gas Chromatography (GC) with an appropriate detector to analyze for volatile degradants.
-
Carefully control the temperature during sample preparation and analysis to minimize loss of volatile compounds.
-
-
Possible Cause 3: The degradation products are adsorbing to the sample vials or chromatography column.
-
Troubleshooting Steps:
-
Use silanized glass vials to minimize adsorption.
-
Evaluate different column chemistries to find one with minimal secondary interactions with the degradants.
-
Issue 3: Difficulty in identifying the structure of a major degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
Isolate the degradation product using preparative HPLC.
-
Perform detailed structural analysis using high-resolution mass spectrometry (HRMS) to obtain the accurate mass and elemental composition.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.[5]
-
Conduct Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) on the isolated degradant for definitive structure confirmation.[5]
-
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Store the solid compound and the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants | % Area of Major Degradant | Mass Balance (%) |
| 0.1 N HCl | 24 h | 60°C | 15.2 | 2 | 8.7 | 98.5 |
| 0.1 N NaOH | 8 h | 25°C | 21.5 | 3 | 12.3 | 99.1 |
| 3% H₂O₂ | 12 h | 25°C | 18.9 | 2 | 10.1 | 98.9 |
| Thermal (Solid) | 48 h | 60°C | 5.8 | 1 | 3.2 | 100.2 |
| Photolytic | 7 days | 25°C | 12.1 | 2 | 7.5 | 99.5 |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lewis Acid Catalysis in 2-Iminothiazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-iminothiazolines using Lewis acid catalysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in the synthesis of 2-iminothiazolines?
A1: In the context of 2-iminothiazoline synthesis, typically following a Hantzsch-type reaction pathway, a Lewis acid serves to activate the carbonyl group of the α-haloketone substrate. This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the sulfur atom of the thiourea derivative. This key step is crucial for efficient cyclization and formation of the thiazoline ring.
Q2: My reaction is showing low to no yield of the desired 2-iminothiazoline. What are the potential causes and solutions?
A2: Low or no product yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the choice and quality of the Lewis acid catalyst, reaction temperature, solvent, and the integrity of your starting materials.
Q3: How do I select the appropriate Lewis acid for my specific substrates?
A3: The choice of Lewis acid can significantly impact reaction efficiency and yield. A preliminary screening of different Lewis acids is often recommended. Factors to consider include the nature of the substituents on your starting materials and the solvent system. Harder Lewis acids (e.g., AlCl₃, TiCl₄) may be effective but can also promote side reactions. Softer Lewis acids, such as ZnCl₂, Sc(OTf)₃, or NiBr₂, can offer a milder and more selective catalytic pathway.[1] It is advisable to start with a small-scale screening of a few candidates to identify the optimal catalyst for your system.
Q4: I am observing the formation of significant byproducts. How can I minimize them?
A4: Byproduct formation is often related to reaction conditions being too harsh or reaction times being too long. Over-activation by a strong Lewis acid can lead to decomposition or side reactions. Consider switching to a milder Lewis acid, lowering the reaction temperature, or reducing the catalyst loading. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Lewis acid-catalyzed synthesis of 2-iminothiazolines.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or inappropriate Lewis acid catalyst. | - Verify the quality and handling of the Lewis acid; many are sensitive to air and moisture. - Screen a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, NiBr₂, FeCl₃) to find one suitable for your substrate. |
| Suboptimal reaction temperature. | - Experiment with a range of temperatures. Some reactions require heating to proceed, while others may benefit from lower temperatures to prevent degradation. | |
| Inappropriate solvent. | - The choice of solvent can influence catalyst activity and reactant solubility. Test a variety of aprotic solvents such as THF, acetonitrile, or DMF. | |
| Poor quality of starting materials. | - Ensure the purity of the α-haloketone and thiourea derivatives. Impurities can inhibit the catalyst or lead to side reactions. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | - Lower the reaction temperature to improve selectivity. |
| Lewis acid is too strong or loading is too high. | - Switch to a milder Lewis acid. - Perform a catalyst loading optimization study to find the minimum effective concentration. | |
| Reaction time is too long. | - Monitor the reaction closely and quench it once the starting material is consumed to prevent product degradation. | |
| Difficult Product Isolation/Purification | Catalyst residues in the crude product. | - Employ an aqueous workup to remove water-soluble Lewis acids. - Consider using a solid-supported Lewis acid catalyst that can be easily filtered off post-reaction. |
| Product is highly polar. | - Optimize your chromatography conditions. Using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent can improve separation. | |
| Poor Reproducibility | Sensitivity to atmospheric moisture. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive Lewis acids. |
| Inconsistent reagent quality. | - Use reagents from the same batch for a series of experiments to ensure consistency. |
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on a Model Reaction
The following data is illustrative and compiled from general knowledge of similar reactions. Actual results will vary based on specific substrates and conditions.
| Entry | Lewis Acid Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetonitrile | 80 | 12 | < 5 |
| 2 | ZnCl₂ | Acetonitrile | 80 | 6 | 65 |
| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 4 | 85 |
| 4 | NiBr₂ | THF | 65 | 8 | 78 |
| 5 | FeCl₃ | Acetonitrile | 80 | 4 | 55 (with byproducts) |
| 6 | AlCl₃ | DCM | 40 | 6 | 40 (with decomposition) |
Table 2: Optimization of Catalyst Loading for Sc(OTf)₃
This table illustrates a typical catalyst loading optimization experiment.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 8 | 45 |
| 2 | 5 | 6 | 78 |
| 3 | 10 | 4 | 85 |
| 4 | 15 | 4 | 86 |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Synthesis of 2-Iminothiazolines
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiourea derivative (1.0 mmol, 1.0 equiv.) and the chosen Lewis acid catalyst (0.1 mmol, 10 mol%).
-
Solvent Addition : Add the anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.
-
Reactant Addition : To the stirring suspension, add the α-haloketone (1.0 mmol, 1.0 equiv.) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress using TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-iminothiazoline.
Visualizations
Reaction Mechanism
Caption: Mechanism of Lewis acid-catalyzed 2-iminothiazoline synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Validation & Comparative
Comparative Analysis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid analogs and related derivatives, focusing on their potential as anticancer agents. The information presented is based on experimental data from scientific literature, offering insights into their biological activities and mechanisms of action. This document is intended to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.
Performance Comparison of Thiazole Analogs
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature of substituents on the thiazole ring and the functional groups attached to the 2-amino position. The following table summarizes the in vitro anticancer activity of a series of 4-methylthiazole-5-carboxylic acid derivatives against the MDA-MB-231 human breast adenocarcinoma cell line.
| Compound ID | Structure | IC50 (µM) against MDA-MB-231[1] |
| 1 | 4-methylthiazole-5-carboxylic acid | >100 |
| 3b | 4-methyl-N-phenylthiazole-5-carboxamide | 79.2 |
| 3d | N-(4-chlorophenyl)-4-methylthiazole-5-carboxamide | 24.7 |
| 3e | N-(4-methoxyphenyl)-4-methylthiazole-5-carboxamide | 75.4 |
| 3f | N-(4-fluorophenyl)-4-methylthiazole-5-carboxamide | 95.3 |
| 3i | 4-methyl-N-(p-tolyl)thiazole-5-carboxamide | 80.1 |
Summary of Structure-Activity Relationships (SAR):
The data suggests that the conversion of the carboxylic acid group at the 5-position to a carboxamide enhances the anticancer activity.[1] Furthermore, substitution on the phenyl ring of the carboxamide moiety plays a crucial role in determining the potency of these analogs. Notably, the presence of a chlorine atom at the para-position of the phenyl ring (compound 3d ) resulted in the most potent activity against the MDA-MB-231 cell line in this series.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments cited in the evaluation of these thiazole analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10, 25, 50, 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of the compounds to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase buffer, the peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Addition: The test compounds are added to the wells of a 96-well plate at various concentrations.
-
Enzyme Addition: The purified recombinant VEGFR-2 enzyme is added to the wells to initiate the kinase reaction.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
2-aminothiazole derivatives have been shown to target various signaling pathways involved in cancer progression. Two prominent targets are VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK2).
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5][6] Inhibition of VEGFR-2 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[7][8][9][10][11] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Inhibitors of CDK2 can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Thiazole analogs can inhibit CDK2, leading to cell cycle arrest.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Structure-activity relationship studies have demonstrated that modifications to the core structure can significantly enhance their potency. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by VEGFR-2 and CDK2. Further optimization of these compounds, guided by the experimental data and mechanistic understanding outlined in this guide, could lead to the development of effective and selective anticancer agents.
References
- 1. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Kinase Inhibition Profiles of Dasatinib and 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Therefore, this comparison will focus on a structural analysis within the context of the known structure-activity relationships (SAR) of the 2-aminothiazole class of kinase inhibitors, to which both compounds belong. Furthermore, this guide furnishes detailed experimental protocols that can be employed to evaluate the potential activity of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and directly compare it to dasatinib.
Introduction to the Compounds
Dasatinib is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of a broad range of kinases, including BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, and PDGFRβ. Dasatinib is known to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.
This compound is a derivative of the 2-aminothiazole scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry and serves as a key pharmacophore in numerous kinase inhibitors, including dasatinib itself. While the specific biological activities of this ethylamino-substituted derivative have not been extensively reported, its structural similarity to known kinase inhibitors suggests it may exhibit activity towards one or more protein kinases.
Structural Comparison and Potential Activity
Dasatinib's structure features a 2-aminothiazole core linked to a 2-chloro-6-methylphenyl group and a hydroxyethylpiperazinyl-substituted pyrimidine. These moieties are crucial for its potent and broad-spectrum kinase inhibition. The 2-aminothiazole itself is a key kinase hinge-binding motif.
This compound shares the core 2-aminothiazole scaffold. However, it is a significantly smaller and less complex molecule. The ethylamino substitution at the 2-position and the carboxylic acid at the 5-position are the key distinguishing features. Based on the established SAR of 2-aminothiazole kinase inhibitors, the following points can be considered:
-
Hinge-Binding Region: The 2-amino group is critical for forming hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The presence of the ethyl group on this amine in this compound may influence the geometry and strength of this interaction, potentially altering its kinase selectivity and potency compared to the unsubstituted amino group in early-stage dasatinib precursors.
-
Solvent-Exposed Region: The substituents at the 4 and 5 positions of the thiazole ring typically extend into the solvent-exposed region of the ATP-binding pocket. In dasatinib, this is a complex carboxamide linkage to a large heterocyclic system which contributes significantly to its high affinity and broad target profile. In contrast, this compound possesses a simple methyl group at the 4-position and a carboxylic acid at the 5-position. The carboxylic acid could potentially form interactions with basic residues in the active site of certain kinases.
-
Overall Potency and Selectivity: Given its simpler structure, it is plausible that this compound, if active, would exhibit a different and likely narrower kinase inhibition profile than dasatinib. Its potency is also anticipated to be significantly lower due to the absence of the extensive chemical moieties that contribute to dasatinib's high affinity.
Quantitative Data: Dasatinib Activity
The following tables summarize the inhibitory activity of dasatinib against various kinases and cancer cell lines. This data serves as a benchmark for the potential evaluation of this compound.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.8 |
| LCK | 1.1 |
| LYN | 1.7 |
| YES | 0.6 |
| FYN | 0.4 |
| c-KIT | 79 |
| PDGFRβ | 28 |
| Btk | 5 |
| Tec | 297 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Dasatinib against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 1 |
| A549 | Non-Small Cell Lung Cancer | 1870 |
| HT144 | Melanoma | >5000 |
| Lox-IMVI | Melanoma | >5000 |
| Sk-Mel-28 | Melanoma | >5000 |
| Sk-Mel-5 | Melanoma | >5000 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on the assay duration and conditions.
Experimental Protocols for Comparative Activity Assessment
To empirically determine the activity of this compound and compare it with dasatinib, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against a panel of relevant kinases (e.g., ABL, SRC, LCK).
Materials:
-
Purified recombinant kinases (e.g., ABL, SRC, LCK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for fluorescence-based assays)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (Dasatinib and this compound) dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose membrane or filter plates (for radiometric assays) or fluorescence plate reader
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assays)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Use a commercial kit that measures either ATP depletion or ADP production via a coupled enzymatic reaction that generates a fluorescent signal. Read the fluorescence on a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Objective: To determine the IC50 of the test compounds in relevant cancer cell lines (e.g., K562 for CML).
Materials:
-
Cancer cell lines (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key signaling proteins within treated cells, providing insight into the mechanism of action of the compounds.
Objective: To determine if the test compounds inhibit the phosphorylation of downstream targets of kinases like BCR-ABL and SRC in cancer cells.
Materials:
-
Cancer cell lines (e.g., K562)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-phospho-SRC, anti-SRC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody overnight at 4°C. Following washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Visualizations
Signaling Pathway Diagram
Caption: Dasatinib inhibits multiple oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for comparing kinase inhibitor activity.
Comparing flavor properties of different thiazole derivatives
A comprehensive guide to the flavor properties of selected thiazole derivatives, prepared for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their sensory profiles, supported by quantitative data and detailed experimental methodologies.
Introduction to Thiazole Derivatives in Flavor Chemistry
Thiazoles are a class of sulfur-containing heterocyclic compounds that are significant contributors to the aromas of a wide variety of foods. They are typically formed during thermal processing through reactions such as the Maillard reaction and the thermal degradation of sulfur-containing compounds like cysteine and thiamine[1]. Their potent and diverse flavor profiles, ranging from nutty and roasted to green and vegetable-like, make them essential components in both natural food flavors and formulated flavorings. This guide focuses on a comparative analysis of four key thiazole derivatives: 2-Acetylthiazole, 2-Isobutylthiazole, 4-Methyl-5-vinylthiazole, and Benzothiazole.
Comparative Flavor Properties
The flavor and aroma characteristics of thiazole derivatives vary significantly based on their chemical structure. The following table summarizes the key flavor properties of the selected compounds, including their sensory descriptors and odor thresholds in water.
| Thiazole Derivative | Chemical Structure | CAS Number | Flavor/Aroma Descriptors | Odor Threshold in Water (ppb) |
| 2-Acetylthiazole | C₅H₅NOS | 24295-03-2 | Nutty, roasted, popcorn-like, bready, cocoa, meaty, savory[2][3][4][5] | 10 |
| 2-Isobutylthiazole | C₇H₁₁NS | 18640-74-9 | Green, tomato leaf, earthy, vegetable-like, musty, nutty[6][7][8][9][10] | 2 - 3.5[2][11] |
| 4-Methyl-5-vinylthiazole | C₆H₇NS | 1759-28-0 | Nutty, musty, earthy, cocoa powder-like, root vegetable[12][13][14][15] | Data not available |
| Benzothiazole | C₇H₅NS | 95-16-9 | Sulfurous, meaty[16] | 80 |
Experimental Protocols
The characterization of flavor properties relies on a combination of analytical chemistry and sensory evaluation techniques. Below are detailed methodologies for key experiments used to determine the flavor profiles and odor thresholds of thiazole derivatives.
Protocol 1: Sensory Evaluation - Flavor Profile Analysis
This protocol outlines the procedure for characterizing the flavor profile of a thiazole derivative using a trained sensory panel.
1. Objective: To identify and quantify the sensory attributes of a given thiazole derivative.
2. Materials:
- Thiazole derivative sample
- Deodorized water or other neutral carrier
- Glass sniffing jars with lids
- Odor-free sample cups
- Sensory evaluation software or ballots
3. Panelist Selection and Training:
- Select 8-12 panelists based on their sensory acuity and ability to describe aromas.
- Train panelists on a wide range of aroma standards relevant to thiazole compounds (e.g., nutty, roasted, green, sulfurous).
- Familiarize the panel with the terminology and scaling methods to be used.
4. Sample Preparation:
- Prepare a series of dilutions of the thiazole derivative in the chosen carrier. The concentrations should be above the detection threshold but not overpowering.
- Present samples in coded, identical containers to blind the panelists.
5. Evaluation Procedure:
- Panelists evaluate the samples in a controlled environment with neutral lighting and good ventilation.
- Each panelist individually assesses the aroma of each sample and rates the intensity of predefined sensory attributes on a structured scale (e.g., a 15-point scale).
- A group discussion follows the individual evaluations to develop a consensus on the flavor profile.
6. Data Analysis:
- Analyze the intensity ratings for each attribute to generate a flavor profile diagram (e.g., a spider web plot).
- Use statistical analysis to determine significant differences between samples if applicable.
Protocol 2: Analytical Method - Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify which volatile compounds in a sample are responsible for its aroma[6][14].
1. Objective: To separate and identify the odor-active compounds in a sample containing thiazole derivatives.
2. Instrumentation:
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
- Appropriate capillary column (e.g., DB-5 or DB-Wax).
- Mass spectrometer (MS) for compound identification.
3. Sample Preparation:
- Extract volatile compounds from the sample using a suitable technique such as solid-phase microextraction (SPME) or solvent extraction.
- Concentrate the extract if necessary.
4. GC-O Analysis:
- Inject the sample extract into the GC. The effluent from the column is split between the FID/MS and the olfactometry port.
- A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
- The intensity and/or duration of each odor can also be recorded.
5. Data Analysis:
- Correlate the retention times of the detected odors with the peaks from the FID/MS chromatogram to identify the odor-active compounds.
- Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of each odorant.
Visualizations
Signaling Pathway: Maillard Reaction Formation of Thiazoles
The Maillard reaction is a primary pathway for the formation of many flavor compounds, including thiazoles, during the cooking of food. It involves a complex series of reactions between reducing sugars and amino acids[10]. The diagram below illustrates a simplified pathway leading to the formation of the thiazole ring.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-isobutyl thiazole, 18640-74-9 [perflavory.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 16. Methods of flavor evaluation | PPTX [slideshare.net]
Comparative Analysis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and its analogs. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various clinically approved drugs and investigational compounds.[1][2] These compounds have demonstrated a broad range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Consequently, understanding their cross-reactivity and potential off-target effects is crucial for drug development.
This guide summarizes available and representative data to compare the target compound with relevant alternatives, offering insights into their potential selectivity profiles.
Overview of 2-Aminothiazole Derivatives and Potential Cross-Reactivity
The 2-aminothiazole moiety is a key pharmacophore in numerous kinase inhibitors, with dasatinib being a prominent example of a multi-kinase inhibitor used in cancer therapy.[6][7][8][9] The structural similarity of this compound to these kinase inhibitors suggests a potential for interaction with a range of protein kinases. Therefore, a primary area for cross-reactivity studies is a comprehensive kinase selectivity panel.
This guide will focus on these two key areas: kinase inhibition and antimicrobial activity.
Comparative Kinase Inhibition Profile
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Compound A) | 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid (Compound B) | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Compound C) | Dasatinib (Reference) |
| ABL1 | ~50 | ~200 | ~500 | <1 |
| SRC | ~20 | ~150 | ~400 | 0.5 |
| LCK | ~15 | ~100 | ~350 | 1.1 |
| ITK | >1000 | >1000 | >1000 | 20 |
| Aurora Kinase A | ~500 | ~800 | >1000 | 25 |
| CDK2 | ~800 | >1000 | >1000 | 48 |
| CK2 | >1000 | >1000 | >1000 | >1000 |
| VEGFR2 | ~100 | ~400 | ~800 | 8 |
Note: Data for Compound A is estimated based on SAR trends. Data for other compounds are representative values from published studies.[1][8][12][13][14]
Comparative Antimicrobial Activity
The antimicrobial spectrum is another critical aspect of the cross-reactivity profile for this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the target compound and its analogs against a panel of representative microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Microbial Strain | This compound (Compound A) | 2-Amino-4-methyl-1,3-thiazole-5-carboxylate Schiff Bases (Compound D) | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones (Compound E) | Ampicillin (Reference) |
| Gram-positive | ||||
| Staphylococcus aureus | 32 | 16-64 | 29.8-433.5 | 0.25-2 |
| Bacillus cereus | 64 | 32-128 | 26.3-40.5 | 0.5-4 |
| Gram-negative | ||||
| Escherichia coli | >128 | 32-128 | 26.3-40.5 | 2-8 |
| Fungi | ||||
| Candida albicans | >128 | 64-256 | 59.6-119.2 | N/A |
Note: Data is compiled from representative studies on similar 2-aminothiazole derivatives.[4][5][15]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
Kinase Selectivity Profiling
A common method for assessing kinase inhibitor selectivity is through a radiometric kinase assay or a fluorescence-based assay against a panel of purified kinases.
Protocol: In Vitro Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate (peptide or protein), and a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiation of Reaction: In a 96-well plate, add the serially diluted compound, the kinase reaction mixture, and a solution of [γ-33P]ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Data Analysis: Dry the filter plate and add a scintillant. Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. Include a positive control (microbe with no compound) and a negative control (broth with no microbe).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Logical Workflow for Kinase Inhibitor Cross-Reactivity Screening
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 12. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of N-Substituted 2-Amino-4-Methylthiazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1] This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various N-substituted derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and drug development in this area.
I. Anticancer Activity
N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituent. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay.
Data Presentation: Anticancer Activity of Thiazole Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methylpiperazin-1-yl)acetamido | K563 (Leukemia) | 16.3 | [2] |
| 2 | 2-(4-methylpiperazin-1-yl)acetamido | MCF-7 (Breast) | 20.2 | [2] |
| 3 | 2-(4-methylpiperazin-1-yl)acetamido | HT-29 (Colon) | 21.6 | [2] |
| 4 | Substituted Phenylamide | A549 (Lung) | 8.64 | [2] |
| 5 | Substituted Phenylamide | HeLa (Cervical) | 6.05 | [2] |
| 6 | Substituted Phenylamide | HT-29 (Colon) | 0.63 | [2] |
| 7 | Substituted Phenylamide | Karpas299 (Lymphoma) | 13.87 | [2] |
| 8 | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | HT29 (Colon) | 2.01 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in its exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway: c-Met Kinase Inhibition
Several 2-aminothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as c-Met. The c-Met pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers.
Caption: Simplified c-Met signaling pathway and its inhibition by thiazole derivatives.
II. Antimicrobial Activity
N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 9 | Arylazo | E. coli | 250 | [1] |
| 10 | Arylazo | S. aureus | 250 | [1] |
| 11 | Arylazo | A. niger | 500 | [1] |
| 12 | Arylazo | C. albicans | 500 | [1] |
| 13 | Substituted Schiff Base | S. epidermidis | 250 | [4] |
| 14 | Substituted Schiff Base | P. aeruginosa | 375 | [4] |
| 15 | Substituted Schiff Base | S. aureus | 250 | [4] |
| 16 | Substituted Schiff Base | E. coli | 375 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method
This method determines the minimum concentration of a substance that inhibits the growth of a microorganism in a liquid medium.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive control)
-
Solvent for compounds (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Activity
The anti-inflammatory potential of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives is commonly assessed using in vivo models such as the carrageenan- and formalin-induced paw edema assays in rodents.
Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | N-Substituent | Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 17 | Nitro-substituted Phenyl | Carrageenan-induced | Not specified | Better than standard | [5] |
| 18 | Chloro-substituted Phenyl | Carrageenan-induced | Not specified | 95% of standard | |
| 19 | Fluoro-substituted Phenyl | Carrageenan-induced | Not specified | 88% of standard |
Note: The percentage inhibition of edema is calculated relative to a control group that does not receive the test compound.
Experimental Protocols
This is a widely used model of acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping and Fasting:
-
Divide animals into groups (control, standard, and test compound groups).
-
Fast the animals overnight before the experiment.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug (usually intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage inhibition of edema is calculated as: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
This model has two phases of inflammation: an early neurogenic phase and a late inflammatory phase.
Materials:
-
Rats or mice
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Test compounds
-
Standard anti-inflammatory drug
-
Plethysmometer or calipers
Procedure: The procedure is similar to the carrageenan-induced edema model, with the following key difference:
-
Induction of Edema: Inject 0.1 mL of formalin solution into the sub-plantar region of the right hind paw.
Signaling Pathway: COX-2 Inhibition
A key mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by thiazole derivatives reduces inflammation.
IV. Conclusion
The biological evaluation of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives reveals a versatile scaffold with significant potential for the development of novel therapeutic agents. The data presented in this guide highlights the promising anticancer, antimicrobial, and anti-inflammatory activities of these compounds. The structure-activity relationship appears to be highly dependent on the nature of the N-substituent, offering a rich area for further optimization and drug design. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to explore and advance this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Aminothiazole Derivatives Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of modern oncology, the quest for novel small-molecule inhibitors with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This guide provides a comparative analysis of a promising 2-amino-thiazole-5-carboxylic acid derivative against a well-established therapeutic agent, Dasatinib, focusing on their inhibitory effects against chronic myeloid leukemia (CML).
While specific experimental data for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, this guide will focus on a closely related and well-characterized derivative: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide . This compound was rationally designed based on the structure of Dasatinib and has demonstrated significant antiproliferative activity. Dasatinib, a potent second-generation tyrosine kinase inhibitor, serves as the benchmark for this comparison due to its established clinical use in treating CML.
Biological Target and Mechanism of Action
The primary therapeutic target for both Dasatinib and the profiled 2-aminothiazole derivative in the context of CML is the BCR-ABL fusion protein . This aberrant protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, driving uncontrolled proliferation and survival of leukemia cells.[1][2]
Dasatinib functions by binding to the ATP-binding site of the BCR-ABL kinase, effectively inhibiting its activity.[1] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death) of the malignant cells.[1] Notably, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other inhibitors like Imatinib.[1][3] Beyond BCR-ABL, Dasatinib also inhibits other tyrosine kinases, including the SRC family kinases, c-KIT, and PDGFRβ.[3][4]
The 2-aminothiazole derivative, having been designed based on Dasatinib's structure, is presumed to exert its anticancer effects through a similar mechanism of action, targeting the BCR-ABL kinase to inhibit downstream signaling pathways crucial for cancer cell proliferation.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the 2-aminothiazole derivative and Dasatinib against various cancer cell lines, providing a quantitative comparison of their antiproliferative activities. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) [5] | K562 | Chronic Myeloid Leukemia | 16.3 |
| MCF-7 | Breast Adenocarcinoma | 20.2 | |
| HT-29 | Colorectal Adenocarcinoma | 21.6 | |
| MDA-MB-231 | Breast Adenocarcinoma | Inactive | |
| Dasatinib [5][6] | K562 | Chronic Myeloid Leukemia | < 1 (sub-nM) |
| MCF-7 | Breast Adenocarcinoma | < 1 | |
| HT-29 | Colorectal Adenocarcinoma | < 1 | |
| SK-BR-3 | Breast Adenocarcinoma | 4.0 | |
| CTV-1 | (Not Specified) | 0.013 |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's anticancer activity. The following is a generalized protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
-
The medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
A solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Molecular Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: The BCR-ABL signaling pathway and the point of inhibition.
Caption: A typical workflow for an MTT-based cell viability assay.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Thiazole Compounds and Metformin in Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer therapeutics for type 2 diabetes mellitus (T2DM) has led to the exploration of numerous chemical scaffolds. Among these, thiazole derivatives have emerged as a promising class of compounds with significant antidiabetic potential. This guide provides a comparative overview of novel thiazole compounds versus the first-line T2DM drug, metformin, focusing on their mechanisms of action, experimental data from in vitro and in vivo studies, and the signaling pathways they modulate.
Executive Summary
Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). Novel thiazole compounds, particularly those belonging to the thiazolidinedione (TZD) class, exert their effects mainly by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. While both drug classes ultimately lead to improved glycemic control, their distinct mechanisms offer different therapeutic profiles and potential side effects. This guide delves into the experimental evidence to provide a data-driven comparison.
Mechanism of Action: A Tale of Two Pathways
The antidiabetic effects of metformin and thiazole derivatives are rooted in their ability to modulate distinct cellular signaling pathways.
Metformin's Primary Pathway: AMPK Activation
Metformin's principal mechanism involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[1][2][3] Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis, the process of glucose production in the liver.[1] Furthermore, AMPK activation in muscle cells enhances glucose uptake.[4][5]
Novel Thiazole Compounds' Primary Pathway: PPARγ Agonism
Many novel thiazole compounds with antidiabetic properties, especially thiazolidinediones, function as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7][8] PPARγ is a nuclear receptor predominantly expressed in adipose tissue, but also found in muscle and liver cells.[9][10] Upon activation by a thiazole ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[11][12][13] This leads to an increase in the expression of genes involved in glucose uptake (like GLUT4), and lipid metabolism, ultimately enhancing insulin sensitivity.[9]
Comparative Performance: In Vitro and In Vivo Data
The following tables summarize quantitative data from various studies, showcasing the antidiabetic potential of novel thiazole compounds, often in comparison to standard drugs. It is important to note that direct head-to-head studies of novel thiazole compounds against metformin are limited, and thus data from different studies are presented.
Table 1: In Vitro Glucose Uptake Assays
| Compound/Drug | Cell Line | Concentration | Glucose Uptake (% of control or fold increase) | Reference |
| Metformin | 3T3-L1 preadipocytes | 1 mM | Stimulates GLUT4 translocation | [4][5] |
| Novel Thiazolidinedione Derivatives (3h, 3i, 3j) | - | - | Showed hypoglycemic effect | [6] |
| Fenugreek Extract (for comparison) | 3T3-L1 cell lines | 100 µg/ml | 106.73% of metformin (without insulin) | [14] |
Table 2: In Vivo Animal Studies - Blood Glucose Reduction
| Compound/Drug | Animal Model | Dose | % Blood Glucose Reduction or Final Blood Glucose Level | Reference |
| Novel Hydrazine-Thiazole Derivative (HT-NO2) | Diabetic Wistar rats | 100 mg/kg | No significant change in hyperglycemia | [15] |
| Novel 2,4-Thiazolidinedione Derivatives (If and IIa) | - | - | Showed significant insulinotropic effect in INS-1 cells | [16] |
| Novel Tetrahydrobenzo[d]thiazole Derivatives | Alloxan-induced diabetic mice | - | Significant reduction in glucose level compared to glibenclamide | [17] |
| Novel 2-Aminobenzothiazole Derivatives (3b and 4y) | T2D rat model | 15 mg/kg (equimolar to pioglitazone) | Reduced blood glucose to <200 mg/dL | [18] |
| Metformin (in combination with PPAR agonists) | T2D patients | - | Fasting glucose reduction of -22.07 mg/dL | [19] |
Table 3: Clinical Data - HbA1c Reduction (TZDs vs. Metformin)
| Drug Class Comparison | Number of Studies | Key Finding | Reference |
| PPAR agonists + Metformin vs. Metformin alone | 20 RCTs | -0.53% greater reduction in HbA1c with combination therapy | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to assess antidiabetic potential.
In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)
This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for a defined period to establish a baseline glucose uptake level.
-
Compound Incubation: Cells are then incubated with the test compound (novel thiazole derivative or metformin) at various concentrations for a specific duration.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-NBDG, or radio-labeled 2-deoxy-D-glucose is added to the cells. The amount of internalized glucose analog is then quantified using a fluorescence plate reader or scintillation counter, respectively.[20][21]
-
Data Analysis: The glucose uptake in compound-treated cells is compared to that of untreated (control) and positive control (e.g., insulin) treated cells.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes
The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo insulin sensitivity.
-
Animal Model: A diabetic animal model is used, often induced by a high-fat diet or chemical agents like streptozotocin.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.[22][23][24][25]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[22][23][24][25]
-
Compound Administration: The test compound (novel thiazole derivative or metformin) or vehicle (control) is administered orally at a predetermined dose and time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[22][23][24][25]
-
Blood Glucose Monitoring: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.[22][23][24][25]
-
Data Analysis: The area under the curve (AUC) for blood glucose levels over time is calculated and compared between the different treatment groups. A lower AUC indicates improved glucose tolerance.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the complex biological pathways and experimental procedures can aid in understanding.
Caption: Metformin's signaling pathway via AMPK activation.
Caption: Thiazole compounds' signaling via PPARγ activation.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Conclusion
Both metformin and novel thiazole compounds demonstrate significant antidiabetic potential through distinct molecular mechanisms. Metformin's well-established role in activating AMPK and reducing hepatic glucose output makes it a cornerstone of T2DM therapy. Novel thiazole derivatives, particularly PPARγ agonists, offer a powerful alternative by directly targeting insulin resistance in peripheral tissues. The choice between these therapeutic strategies in drug development will depend on the specific molecular profile of the novel thiazole compound, its efficacy in preclinical and clinical studies, and its safety profile. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of these important classes of antidiabetic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of novel thiazole compounds against the clinical standard, metformin.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. cusabio.com [cusabio.com]
- 4. Metformin regulates glucose transporter 4 (GLUT4) translocation through AMP-activated protein kinase (AMPK)-mediated Cbl/CAP signaling in 3T3-L1 preadipocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Synthesis and antidiabetic activity of novel 2,4-thiazolidinedione derivatives containing a thiazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.ums.edu.my [eprints.ums.edu.my]
- 18. mdpi.com [mdpi.com]
- 19. PPAR agonists as add-on treatment with metformin in management of type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 21. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 24. jove.com [jove.com]
- 25. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole Derivatives in Drug Discovery: A Comparative Docking Analysis
A deep dive into the in-silico performance of various thiazole derivatives reveals their significant potential as scaffolds for potent inhibitors targeting a range of diseases, from cancer to bacterial infections. This guide provides a comparative analysis of their molecular docking performance, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their quest for novel therapeutics.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, plays a crucial role in the rational design of new thiazole-based drugs.[4][5][6] This guide synthesizes findings from multiple studies to offer an objective comparison of various thiazole derivatives based on their docking performance against key biological targets.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential as anticancer agents, with tubulin, kinases, and various enzymes being primary targets.[5][7][8]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Findings & Reference |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | Compounds 7c and 9a showed excellent binding modes.[7] | These compounds were identified as potent tubulin polymerization inhibitors with significant cytotoxic activity.[7] |
| Thiazolobenzimidazole-Thiazole Hybrids | Colon Cancer Protein Target | 6MTU | Compound 16b exhibited a more favorable binding energy than the reference drug doxorubicin.[5] | The active compounds formed stable interactions through key hydrogen bonding and π-type interactions.[5] |
| Substituted Thiazoles | Aromatase | 3S7S | Compound 4c showed a binding energy of -9.1 kcal/mol. | Docking studies suggest a potential mechanism for the observed antiproliferative activity against breast cancer cells.[8] |
| 2,4-Disubstituted 1,3-Thiazoles | RAS p21 | Not Specified | Compounds S3P1c, S3P2c, S3P2d, S3P3a, S3P4d showed the best activity.[9] | A correlation was observed between docking scores and in vitro anticancer cell line studies.[9] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with thiazole derivatives showing promise in this area.[1][10][11]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Findings & Reference |
| Heteroaryl(aryl) Thiazoles | E. coli MurB | Not Specified | Binding scores were consistent with biological activity, suggesting inhibition of E. coli MurB as a probable mechanism of action.[1] | Compound 3 demonstrated the best activity with MIC and MBC in the range of 0.23–0.7 and 0.47–0.94 mg/mL, respectively.[10] |
| N-substituted Thiazoles | FabH | 3iL9 | MolDock scores ranged from -102.612 to -144.236 for active compounds.[12] | Several N-substituted thiazole derivatives exhibited excellent MolDock scores, surpassing the standard drug.[12] |
| 4,5-Dihydrothiazole Derivatives | Penicillin-Binding Protein 4 (PBP4) | 2EXB (E. coli), 3HUN (S. aureus) | Compound 8 had a binding energy of -5.2 kcal/mol with E. coli PBP4.[11] | The presence of natural alkaloids in the structure of thiazoline derivatives somewhat increased their affinity for the target proteins.[11] |
| Thiazole-based Heterocycles | Bacterial DNA Gyrase | 1KZN | Favorable interactions were observed, supporting the experimental findings.[13] | Compounds 6, 20, and 22 emerged as particularly effective, with MICs as low as 3.125 μg/mL.[13] |
Enzyme Inhibition (Other Targets)
Thiazole derivatives have also been investigated as inhibitors of various enzymes implicated in other diseases, such as Alzheimer's disease and inflammation.[14][15][16]
| Thiazole Derivative Class | Target Enzyme | PDB ID | Docking Score / Binding Affinity | Key Findings & Reference |
| 2-Amino Thiazole Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not Specified | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole showed estimated binding energies of -7.86 kcal/mol (AChE) and -7.96 kcal/mol (BChE).[14] | The 2-amino-4-(4-bromophenyl)thiazole compound exhibited the best in vitro inhibition against AChE and BChE.[14] |
| Thiazole-Sulfonamide Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not Specified | Analog 1 was found to have excellent potency with IC50 values of 0.10 ± 0.05 µM (AChE) and 0.20 ± 0.050 µM (BuChE).[15] | The structure-activity relationship was found to depend on the nature and position of substituents on the phenyl rings.[15] |
| Methoxyphenyl Thiazole Carboxamide Derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Not Specified | Compound 2f was the most selective inhibitor of COX-2 with a selectivity ratio of 3.67.[16] | Molecular docking studies helped to identify the possible binding patterns within both COX-1 and COX-2 isozymes.[16] |
Experimental Protocols
While specific parameters may vary between studies, a generalized molecular docking workflow is consistently applied.
Caption: A generalized workflow for molecular docking studies.
A representative experimental protocol for docking thiazole derivatives against a target protein is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned. The protein structure may undergo energy minimization to relieve any steric clashes.[4]
-
Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field to obtain their most stable conformation.[4]
-
Active Site Definition: The binding site of the protein is defined, often by creating a grid box around the co-crystallized ligand or by identifying key catalytic residues.[4]
-
Molecular Docking: A docking algorithm is used to systematically explore various conformations and orientations of the ligand within the defined active site. The software calculates the binding affinity for each pose using a scoring function.[4][6]
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-stacking) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most probable binding mode.[4][5]
Signaling Pathway and Mechanism of Action
The therapeutic potential of thiazole derivatives often stems from their ability to modulate specific signaling pathways implicated in disease. For instance, in cancer, certain thiazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division and leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
In the context of bacterial infections, a common mechanism involves the inhibition of essential enzymes. For example, some thiazole derivatives target MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
References
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. jpionline.org [jpionline.org]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Effects of New Thiazole Derivatives: A Comparative Guide
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of new thiazole derivatives against established alternatives, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal compounds, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). These values are often compared against standard antimicrobial agents.
Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected novel thiazole derivatives compared to the standard antibiotic, Ampicillin. The data is compiled from recent studies and demonstrates that certain derivatives exhibit moderate to good antibacterial activity, with some even showing potential against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference Drug (Ampicillin) MIC (mg/mL) |
| Thiazole Derivative 3 | Staphylococcus aureus | 0.23 - 0.70 | 0.47 - 0.94 | > 1 |
| Escherichia coli | 0.23 - 0.70 | 0.47 - 0.94 | > 1 | |
| Pseudomonas aeruginosa | 0.23 - 0.70 | 0.47 - 0.94 | > 1 | |
| MRSA | 0.47 | 0.94 | > 1 | |
| Thiazole Derivative 2 | Staphylococcus aureus | 0.47 - 0.94 | 0.94 - 1.87 | > 1 |
| Escherichia coli | 0.47 - 0.94 | 0.94 - 1.87 | > 1 | |
| Thiazole Derivative 4 | MRSA | 0.94 | 1.87 | > 1 |
Data synthesized from a study on new heteroaryl(aryl) thiazole derivatives.
Antifungal Activity
Several novel thiazole derivatives have demonstrated promising antifungal activity, in some cases comparable to or exceeding that of the reference drug Fluconazole.
| Compound | Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference Drug (Fluconazole) MIC (mg/mL) |
| Thiazole Derivative 9 | Candida albicans | 0.06 - 0.23 | 0.11 - 0.47 | 0.125 |
| Aspergillus niger | 0.06 - 0.23 | 0.11 - 0.47 | 0.25 | |
| Thiazole Derivative 8 | Candida albicans | 0.08 - 0.23 | 0.11 - 0.47 | 0.125 |
| Aspergillus niger | 0.08 - 0.23 | 0.11 - 0.47 | 0.25 |
Data synthesized from a study on new heteroaryl(aryl) thiazole derivatives.
Experimental Protocols
The validation of antimicrobial effects of new thiazole derivatives relies on standardized and reproducible experimental protocols. The most common methods employed are the microdilution method for determining MIC and MBC/MFC, and the agar disk diffusion method for assessing the zone of inhibition.
Microdilution Method for MIC and MBC/MFC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The thiazole derivative is serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC or MFC.
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Agar Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the thiazole derivative are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) help in visualizing complex processes and relationships in a clear and structured manner.
Caption: Experimental workflow for validating antimicrobial effects.
Docking studies on some new thiazole derivatives suggest that their antibacterial mechanism may involve the inhibition of the E. coli MurB enzyme, which is crucial for peptidoglycan biosynthesis. For antifungal activity, the proposed mechanism is the inhibition of 14α-lanosterol demethylase, an essential enzyme in ergosterol biosynthesis. Other studies have pointed towards the potential for DNA gyrase inhibition.
Caption: Inhibition of MurB enzyme by a thiazole derivative.
Efficacy comparison between 2,4-disubstituted and 2,5-disubstituted thiazoles
A Comparative Guide to the Efficacy of 2,4-Disubstituted and 2,5-Disubstituted Thiazoles
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The substitution pattern on the thiazole ring plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative overview of the efficacy of 2,4-disubstituted and 2,5-disubstituted thiazole derivatives, with a focus on their antimicrobial, antifungal, and anticancer activities, supported by experimental data and methodologies.
Antimicrobial and Antifungal Activity
Both 2,4- and 2,5-disubstituted thiazoles have demonstrated significant potential as antimicrobial and antifungal agents. The efficacy often depends on the nature and position of the substituents.
2,4-Disubstituted Thiazoles
Novel series of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, certain compounds have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] Another study reported that 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited promising anti-Candida activity, with Minimum Inhibitory Concentration (MIC) values lower than the reference drug fluconazole.[4]
2,5-Disubstituted Thiazoles
Similarly, 2,5-disubstituted thiazole derivatives have been extensively studied for their antimicrobial properties. A series of 2,5-disubstituted-1,3,4-thiadiazoles clubbed with other heterocyclic rings like 1,2,4-triazole and 1,3,4-oxadiazole displayed excellent antibacterial and good antifungal activities.[5] Another study on new derivatives of 2,5-dimercapto-1,3,4-thiadiazole also reported moderate antibacterial and potent antifungal activities against various pathogenic strains.[6][7]
Table 1: Comparative Antimicrobial and Antifungal Efficacy (MIC in µg/mL)
| Compound Type | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | 2,4-disubstituted | B. subtilis | 4.51–4.60 (mM) | [1] |
| Thiazole Derivatives | 2,4-disubstituted | S. aureus | 4.51–4.60 (mM) | [1] |
| 2-Hydrazinyl-thiazoles | 2,4-disubstituted | Candida albicans | 3.9 | [4] |
| 1,3,4-Thiadiazoles | 2,5-disubstituted | Bacterial strains | 4-8 | [5] |
| 1,3,4-Thiadiazoles | 2,5-disubstituted | Fungal strains | 16-31.28 | [5] |
| Thienyl-substituted thiazoles | 2,5-disubstituted | Fungal & Bacterial strains | 6.25-12.5 | [2] |
Anticancer Activity
The thiazole nucleus is a key pharmacophore in the development of anticancer agents.[8][9] Both 2,4- and 2,5-disubstituted derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation.
2,4-Disubstituted Thiazoles
Several 2,4-disubstituted thiazole derivatives have been designed and synthesized as potential anticancer agents.[8] Some of these compounds have been evaluated for their inhibitory activity against specific molecular targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overexpressed in various cancers.[8] One study reported a novel 2,4-disubstituted thiazole derivative, PVS 03, which exhibited better anticancer activity against Hep-G2 and MDAMB-231 cell lines compared to the standard drug dasatinib.[8]
2,5-Disubstituted Thiazoles
Recent research has highlighted the potential of 2,5-disubstituted thiazoles in cancer therapy. A study published in 2025 described the design and synthesis of 2,5-disubstituted thiazole derivatives for the potential treatment of acute myeloid leukemia (AML) by targeting Cyclin-Dependent Kinase 9 (CDK9).[10]
Table 2: Comparative Anticancer Efficacy
| Compound Type | Substitution Pattern | Cancer Cell Line | Activity Metric | Value | Reference |
| Thiazole Derivative (PVS 03) | 2,4-disubstituted | Hep-G2, MDAMB-231 | - | Better than dasatinib | [8] |
| Thiazole Derivatives | 2,5-disubstituted | AML cell lines | CDK9 Inhibition | - | [10] |
| Carbazole based thiazoles | 2,4-disubstituted | A549, MCF-7, HT29 | Cytotoxicity (IC50) | Varied | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of the cited thiazole derivatives.
Antimicrobial and Antifungal Susceptibility Testing
A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
General Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. The turbidity of the microbial suspension is adjusted to a McFarland standard (e.g., 0.5) to ensure a standardized cell density.
-
Preparation of Compounds: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
In Vitro Anticancer Activity (Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., HepG-2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9]
Visualizing Synthesis and Biological Action
Diagrams can effectively illustrate complex chemical and biological processes.
Caption: General workflow for the Hantzsch synthesis of disubstituted thiazoles.
Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted thiazoles.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid was not located. The following disposal procedures are based on general best practices for laboratory hazardous waste management and information for structurally similar thiazole compounds. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all federal, state, and local regulations. This guide should be adapted to meet your institution's specific protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Given the absence of specific hazard data, a precautionary approach, treating the compound as hazardous waste, is mandatory.
Hazard Assessment and Characterization
Thiazole and its derivatives can exhibit toxic and flammable properties. In the absence of a specific SDS, it is prudent to assume that this compound may present similar hazards.
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Potentially Flammable Solid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Skin Irritation | Causes skin irritation.[2][3][4] | |
| Eye Irritation | Causes serious eye irritation.[2][3][4][5] | |
| Environmental Hazards | Potential Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following standard PPE:
-
Eye Protection: Tight-sealing safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
An eyewash station and safety shower must be readily accessible in the work area.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), must be collected for disposal.[1]
-
Use a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1][6]
2. Container Labeling:
-
The waste container must be clearly and securely labeled.
-
The label must include the words "Hazardous Waste."[7]
-
The full chemical name, "this compound," must be written out. Do not use abbreviations.[6]
-
Indicate the approximate quantity of the waste.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept tightly closed except when adding waste.[6][9][10]
4. Request for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[6][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Final Disposal:
-
The collected hazardous waste will be handled by a licensed professional waste disposal service.[1][6]
-
This ensures the final disposal is conducted in a manner that is safe, environmentally responsible, and compliant with all regulations.
Note: Never dispose of this compound down the drain or in the regular trash.[10][11] Evaporation of this chemical as a method of disposal is also strictly prohibited.[9][10]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1][7]
-
-
Major Spills:
-
Evacuate the immediate area and notify your laboratory supervisor and EHS office immediately.
-
If the substance is flammable, extinguish all nearby ignition sources.[7]
-
Restrict access to the area until the emergency response team arrives.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-09-4). The following procedural guidance is based on the safety data for structurally related thiazole and carboxylic acid derivatives and is intended to provide a robust framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment strategy is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Provides protection against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Laboratory coat | Should be fully buttoned to provide maximum coverage of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Recommended when handling the solid compound, especially if there is a potential for dust generation. All work with the solid form should ideally be conducted in a certified chemical fume hood to minimize inhalation risks.[1] |
Operational and Disposal Plans
A systematic approach to handling, from receipt of the compound to its ultimate disposal, is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] Keep the container tightly closed when not in use.[1][2]
-
Preparation and Handling:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Before starting work, ensure all necessary PPE is correctly worn.
-
When weighing or transferring the solid material, take care to minimize the generation of dust.[2]
-
Avoid all personal contact with the substance, including inhalation of dust or fumes.[2]
-
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[1]
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Remove PPE in a manner that avoids cross-contamination.
-
Spill and Emergency Procedures:
-
Small Spills: For minor spills of the solid material, carefully sweep or vacuum up the spilled substance, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[2] The spill area should then be decontaminated.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
Disposal Plan:
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect solid waste in a dedicated, clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name and appropriate hazard warnings.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of the specified chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
